N-(5-Chloro-6-methylpyridin-2-yl)acetamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloro-6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNCLJXNLLFOFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576141 | |
| Record name | N-(5-Chloro-6-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160115-16-2 | |
| Record name | N-(5-Chloro-6-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: N-(5-Chloro-6-methylpyridin-2-yl)acetamide - Chemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, a proposed synthetic route, and potential biological significance of N-(5-Chloro-6-methylpyridin-2-yl)acetamide. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from its key precursor, 2-amino-5-chloro-6-methylpyridine, and employs predictive models for its physicochemical and spectral properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for applications in medicinal chemistry and drug discovery.
Introduction
This compound belongs to the class of N-aryl acetamides, incorporating a substituted pyridine ring. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related pyridine and acetamide derivatives, including potential applications as antifungal, anticancer, and anti-inflammatory agents.[1][2][3] The presence of a chloro substituent and a methyl group on the pyridine ring, along with the acetamide functionality, offers multiple points for structural modification to explore structure-activity relationships (SAR). This guide provides a comprehensive summary of its core chemical properties to facilitate further research and development.
Chemical and Physical Properties
Quantitative data for this compound is largely unavailable in the literature. The following tables summarize key identifiers and physicochemical properties of its immediate precursor, 2-amino-5-chloro-6-methylpyridine, and provides predicted values for the target compound.
Table 1: Compound Identification
| Identifier | This compound | 2-amino-5-chloro-6-methylpyridine (Precursor) |
| IUPAC Name | This compound | 5-chloro-6-methylpyridin-2-amine[4] |
| Synonyms | - | 6-Amino-3-chloro-2-picoline[5] |
| CAS Number | Not available | 36936-23-9[4] |
| Molecular Formula | C₈H₉ClN₂O | C₆H₇ClN₂[4] |
| Molecular Weight | 184.61 g/mol | 142.59 g/mol [4][6] |
| Canonical SMILES | CC1=NC(NC(C)=O)=CC=C1Cl | CC1=NC(N)=CC=C1Cl[4] |
Table 2: Physicochemical Properties
| Property | This compound (Predicted) | 2-amino-5-chloro-6-methylpyridine (Experimental) |
| Physical State | Solid (Predicted) | Solid[4] |
| Melting Point | 130-145 °C (Estimated) | 70-75 °C[4][7] |
| Boiling Point | > 300 °C (Estimated) | 234.2 °C at 760 mmHg[7] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.[8][9] | Moderately soluble in water, more soluble in organic solvents like ethanol.[10] |
Proposed Synthesis
A reliable synthetic route to this compound is the N-acetylation of its commercially available precursor, 2-amino-5-chloro-6-methylpyridine. This is a standard and generally high-yielding amidation reaction.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloro-6-methylpyridine (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane.
-
Addition of Acetylating Agent: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride (1.1 to 1.5 equivalents) or acetyl chloride (1.1 equivalents) dropwise with stirring. If acetyl chloride is used, a base like triethylamine (1.2 equivalents) should be included in the reaction mixture to neutralize the HCl byproduct.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture can be quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. If dichloromethane was used as the solvent, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.
Table 3: Predicted Spectral Data for this compound
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic protons on the pyridine ring (likely two doublets).- A singlet for the methyl group on the pyridine ring (approx. 2.4-2.6 ppm).- A singlet for the acetyl methyl group (approx. 2.1-2.3 ppm).- A broad singlet for the N-H proton (amide). |
| ¹³C NMR | - Carbonyl carbon of the acetamide group (approx. 168-172 ppm).- Aromatic carbons of the pyridine ring.- Methyl carbon on the pyridine ring.- Acetyl methyl carbon. |
| IR Spectroscopy | - N-H stretching vibration (amide) around 3250-3350 cm⁻¹.- C=O stretching vibration (amide I band) around 1660-1690 cm⁻¹.- N-H bending vibration (amide II band) around 1520-1550 cm⁻¹.- C-Cl stretching vibration. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (184.61).- Fragmentation pattern may show loss of the acetyl group or the chloro substituent. A prominent peak for the acetyl cation ([CH₃CO]⁺) at m/z 43 is expected.[11] |
Potential Biological Activity and Signaling Pathways
Derivatives of pyridine and acetamide are known to possess a wide range of biological activities. The structural features of this compound suggest it could be investigated for several therapeutic applications.
-
Anticancer Activity: Many pyridine-containing compounds have been investigated as inhibitors of various protein kinases, which are crucial in cancer cell signaling.[2] For example, some pyridine derivatives act as inhibitors of the JAK/STAT signaling pathway, which is often dysregulated in hematological malignancies and inflammatory diseases.[12][13][14][15]
-
Anti-inflammatory Activity: The pyridine scaffold is present in molecules designed to inhibit pro-inflammatory cytokines like TNF-α.[16][17][18][19] Inhibition of the TNF-α signaling pathway is a key strategy in the treatment of autoimmune diseases.
-
Antifungal Activity: Chloroacetamide derivatives have shown promising antifungal activity against various fungal strains, including those resistant to existing treatments.[3][20][21][22]
Hypothetical Signaling Pathway Inhibition
Given the prevalence of pyridine derivatives as kinase inhibitors, a plausible mechanism of action for this compound or its derivatives could involve the inhibition of a signaling cascade such as the JAK/STAT pathway.
Caption: Hypothetical inhibition of the JAK/STAT pathway.
Conclusion
This compound is a compound with significant potential for further investigation in the field of drug discovery. This technical guide provides a framework for its synthesis and outlines its predicted chemical properties based on the well-characterized precursor, 2-amino-5-chloro-6-methylpyridine. The potential for this scaffold to exhibit anticancer, anti-inflammatory, or antifungal activities warrants its synthesis and biological evaluation. The experimental protocols and predictive data herein are intended to accelerate such research endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-5-chloro-6-methylpyridine 97 36936-23-9 [sigmaaldrich.com]
- 5. 2-Amino-5-chloro-6-methylpyridine | 36936-23-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-Amino-5-chloro-6-methylpyridine, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 7. lookchem.com [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesized pyridine compound derivatives decreased TNF alpha and adhesion molecules and ameliorated HSV-induced inflammation in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Biologic-like In Vivo Efficacy with Small Molecule Inhibitors of TNFα Identified Using Scaffold Hopping and Structure-Based Drug Design Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: N-(5-Chloro-6-methylpyridin-2-yl)acetamide
A comprehensive overview for researchers, scientists, and drug development professionals.
Chemical Identifier
A definitive CAS (Chemical Abstracts Service) number for the compound N-(5-Chloro-6-methylpyridin-2-yl)acetamide could not be located in publicly available chemical databases. Extensive searches have yielded information on structurally similar compounds, but not an exact match for the requested molecule. This suggests that the compound may be novel, not widely studied, or indexed under a different systematic name.
Without a specific CAS number, the retrieval of detailed, verified technical data such as experimental protocols, quantitative data, and associated signaling pathways for this exact compound is not feasible. The information presented herein is based on general principles of related chemical structures and should be interpreted with caution. Further empirical investigation would be necessary to characterize this compound.
Physicochemical Properties (Predicted)
Quantitative data for this compound is not available. The following table presents predicted properties based on its chemical structure, which should be confirmed through experimental analysis.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₉ClN₂O | |
| Molecular Weight | 184.63 g/mol | |
| XLogP3 | 1.8 | Prediction of lipophilicity |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 184.04034 g/mol | |
| Monoisotopic Mass | 184.04034 g/mol | |
| Topological Polar Surface Area | 49.8 Ų | |
| Heavy Atom Count | 12 | |
| Complexity | 204 |
Potential Synthesis Pathway
A plausible synthetic route for this compound would likely involve the acylation of 2-amino-5-chloro-6-methylpyridine. This is a common method for the formation of acetamides.
Hypothetical Experimental Protocol:
-
Dissolution: Dissolve 2-amino-5-chloro-6-methylpyridine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Acylation: Add acetyl chloride or acetic anhydride to the solution, possibly in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a mild aqueous base.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by recrystallization or column chromatography to obtain the final this compound.
Workflow Diagram:
Caption: Hypothetical synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
Given the structural motifs present in this compound (a substituted pyridine ring and an acetamide group), it is plausible that this compound could interact with various biological targets. Pyridine derivatives are known to exhibit a wide range of pharmacological activities. Without experimental data, any discussion of signaling pathways remains speculative.
Hypothetical Signaling Pathway Interaction:
If this compound were to exhibit anti-inflammatory properties, for example, it might modulate pathways such as the NF-κB signaling cascade.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Conclusion and Future Directions
-
Confirmation of Structure and Purity: Perform synthesis and confirm the chemical structure and purity using techniques such as NMR, Mass Spectrometry, and HPLC.
-
CAS Number Registration: If the compound is novel, register it with the Chemical Abstracts Service to obtain a CAS number.
-
Physicochemical Characterization: Experimentally determine key physicochemical properties.
-
Biological Screening: Conduct a broad range of in vitro and in vivo assays to determine its biological activity and potential therapeutic applications.
-
Mechanism of Action Studies: If biological activity is observed, elucidate the mechanism of action, including the identification of molecular targets and affected signaling pathways.
This systematic approach will be crucial in uncovering the potential of this compound for scientific research and drug development.
An In-depth Technical Guide on the Molecular Weight of N-(5-Chloro-6-methylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of N-(5-Chloro-6-methylpyridin-2-yl)acetamide, a compound of interest in chemical and pharmaceutical research. This document outlines the theoretical calculation of its molecular weight, presents a standard experimental protocol for its determination, and includes a logical workflow diagram for clarity.
Theoretical Molecular Weight Calculation
The molecular weight of a compound is a fundamental chemical property, essential for stoichiometric calculations, compound characterization, and analytical method development. It is determined from the molecular formula and the atomic weights of its constituent elements.
Molecular Formula: C₈H₉ClN₂O
The molecular formula was determined by analyzing the structure of this compound. The structure consists of a pyridine ring substituted with a chloro group at the 5-position, a methyl group at the 6-position, and an acetamide group at the 2-position.
Calculation:
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation based on the standard atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen is detailed below.
| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 9 | 1.008 | 9.072 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | Molecular Weight | 184.626 g/mol |
Experimental Determination of Molecular Weight
While theoretical calculation provides a precise value, experimental verification is crucial for confirming the identity and purity of a synthesized compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and widely used analytical technique for determining the molecular weight of small molecules with high accuracy.[1][2][3] ESI is a soft ionization technique that causes minimal fragmentation, making it ideal for observing the molecular ion.[4]
Detailed Protocol: Molecular Weight Determination by ESI-MS
This protocol provides a general procedure for the analysis of this compound using ESI-MS. Instrument parameters may require optimization.
Objective: To accurately determine the molecular mass of the analyte.
Materials and Reagents:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)
-
Calibrant solution appropriate for the mass range
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol or acetonitrile.
-
From the stock solution, prepare a dilute working solution (typically 1-10 µg/mL) using a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
To promote ionization, acidify the final solution with 0.1% formic acid for positive ion mode analysis ([M+H]⁺) or basify with 0.1% ammonium hydroxide for negative ion mode analysis ([M-H]⁻).
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibrant solution. This ensures high mass accuracy.
-
-
Analysis Method:
-
Set up the ESI source parameters. Typical starting parameters include:
-
Ionization Mode: Positive (recommended for this compound due to the presence of nitrogen atoms that can be readily protonated).
-
Capillary Voltage: 2.5 - 4.5 kV.[2]
-
Nebulizing Gas (N₂) Pressure: Optimized for a stable spray.
-
Drying Gas (N₂) Flow and Temperature: Optimized to ensure desolvation without thermal degradation of the analyte.
-
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in full scan mode over an appropriate mass-to-charge (m/z) range (e.g., m/z 50-500) to detect the expected molecular ion.
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the peak corresponding to the protonated molecule, [M+H]⁺. For this compound (MW = 184.626), the expected m/z for the singly charged protonated ion would be approximately 185.634.
-
Observe the characteristic isotopic pattern for a chlorine-containing compound (a ratio of approximately 3:1 for the M and M+2 peaks).
-
Utilize the instrument's software to determine the accurate mass of the ion and compare it to the theoretically calculated mass. High-resolution instruments allow for the confirmation of the elemental composition.[5]
-
Mandatory Visualizations
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis of a target compound like this compound, followed by its purification and molecular weight confirmation.
Caption: Workflow for Compound Synthesis and Molecular Weight Verification.
References
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: N-(5-Chloro-6-methylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of N-(5-Chloro-6-methylpyridin-2-yl)acetamide, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While this specific compound is not extensively catalogued in publicly accessible databases, this guide outlines a reliable synthetic route based on established chemical principles and provides key data for its precursor. The information herein is intended to enable researchers to synthesize, characterize, and evaluate this compound for further investigation.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with chloro, methyl, and acetamido groups. The precise arrangement of these functional groups is critical to its chemical reactivity and potential biological activity.
Structure:
Predicted Chemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.63 g/mol |
| Appearance | White to off-white solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. |
| SMILES | CC(=O)NC1=NC(C)=C(Cl)C=C1 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound can be readily achieved through the N-acetylation of its corresponding amine precursor, 2-Amino-5-chloro-6-methylpyridine. This precursor is commercially available, and its properties are well-documented.[1][2][3]
Starting Material: 2-Amino-5-chloro-6-methylpyridine
| Property | Value | Reference |
| CAS Number | 36936-23-9 | |
| Molecular Formula | C₆H₇ClN₂ | |
| Molecular Weight | 142.59 g/mol | |
| Melting Point | 70-75 °C | [2] |
| Appearance | Solid | |
| SMILES | Cc1nc(N)ccc1Cl | |
| InChI Key | SHIKRPPKGCWKJO-UHFFFAOYSA-N |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established and reliable procedures for the acetylation of aminopyridines.[4]
Principle: The synthesis involves the nucleophilic attack of the primary amino group of 2-Amino-5-chloro-6-methylpyridine on the electrophilic carbonyl carbon of acetic anhydride. This N-acylation reaction is typically efficient and high-yielding.
Materials:
-
2-Amino-5-chloro-6-methylpyridine
-
Acetic anhydride
-
Pyridine (as a catalyst, optional)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-Amino-5-chloro-6-methylpyridine (1.0 equivalent) in a suitable volume of a non-protic solvent such as dichloromethane or ethyl acetate.
-
Addition of Reagent: To the stirred solution, add acetic anhydride (1.2 to 1.5 equivalents). A catalytic amount of pyridine can be added to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water to hydrolyze the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and add more ethyl acetate if needed.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.
-
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, related acetamide derivatives have shown a range of biological activities, including antioxidant and anti-inflammatory properties.[5] Furthermore, substituted pyridines are a common scaffold in pharmacologically active compounds, known to interact with various biological targets. For instance, some pyridine-containing molecules have been investigated as inhibitors of signaling pathways involved in inflammation, such as those mediated by TNF-α and IL-6.[6]
Visualizations
Synthesis Workflow
Caption: A workflow diagram illustrating the synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: A flowchart detailing the logical progression of the synthetic protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. 2-AMINO-5-CHLORO-6-PICOLINE | 36936-23-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Synthesis Pathway: N-Acetylation
The most direct and common pathway for the synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide is the N-acetylation of its corresponding amine precursor, 2-amino-5-chloro-6-methylpyridine. This reaction involves the nucleophilic attack of the primary amino group of the pyridine derivative on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction is generally efficient and proceeds to form the stable acetamide product.
Data Presentation
Quantitative data for the starting material and the proposed reaction are summarized below.
Table 1: Physicochemical Properties of Starting Material
| Property | Value | Reference |
| Chemical Name | 2-Amino-5-chloro-6-methylpyridine | |
| CAS Number | 36936-23-9 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 70-75 °C | [1] |
Table 2: Proposed Experimental Parameters for N-acetylation
| Parameter | Proposed Value/Condition | Rationale/Reference |
| Starting Material | 2-Amino-5-chloro-6-methylpyridine | - |
| Acetylating Agent | Acetic Anhydride | Common and effective for N-acetylation of aminopyridines.[2][3] |
| Stoichiometry | Acetic anhydride in excess (can serve as solvent) | To drive the reaction to completion.[2] |
| Solvent | Acetic Anhydride or an inert solvent (e.g., Dichloromethane) | Acetic anhydride can act as both reagent and solvent.[2] |
| Reaction Temperature | 70-80 °C (if using acetic anhydride as solvent) | Based on similar acetylation reactions.[3] |
| Reaction Time | 1-3 hours (monitor by TLC) | Typical for this type of transformation.[3] |
| Work-up | Quenching with ice-water, followed by extraction or precipitation. | Standard procedure to remove excess acetic anhydride and isolate the product.[2] |
| Purification | Recrystallization (e.g., from ethanol or diethyl ether) | To obtain a high-purity product.[2] |
Table 3: Characterization Data for this compound
| Analysis | Expected Data |
| Appearance | Crystalline solid |
| Melting Point (°C) | To be determined experimentally |
| ¹H NMR | Peaks corresponding to the pyridine ring protons, the methyl group protons, the acetyl group protons, and the N-H proton. |
| ¹³C NMR | Peaks corresponding to the carbons of the pyridine ring, the methyl group, and the acetamide group. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the product. |
Experimental Protocol (Proposed)
This protocol is a generalized procedure based on the N-acetylation of similar aminopyridine compounds and should be optimized for the specific substrate.[2][3]
Materials:
-
2-Amino-5-chloro-6-methylpyridine
-
Acetic anhydride
-
Diethyl ether (or other suitable anti-solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Equipment:
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chloro-6-methylpyridine.
-
Addition of Reagent: To the flask, add an excess of acetic anhydride. The acetic anhydride can serve as both the acetylating agent and the solvent.
-
Reaction: Heat the mixture to 70-80 °C with continuous stirring. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water to quench the excess acetic anhydride. The product may precipitate at this stage. Alternatively, if an organic solvent was used, the mixture can be washed with a saturated sodium bicarbonate solution.
-
Crystallization: If the product precipitates, it can be collected by vacuum filtration. To induce further crystallization, an anti-solvent such as diethyl ether can be added to the cooled aqueous mixture.
-
Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether or another suitable solvent to remove impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound.
Visualizations
Synthesis Workflow
Caption: Figure 1: Experimental Workflow for the Synthesis of this compound.
Logical Relationship of Synthesis
Caption: Figure 2: Logical Flow of the Synthesis.
References
A Technical Guide to the Solubility of N-(5-Chloro-6-methylpyridin-2-yl)acetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Chloro-6-methylpyridin-2-yl)acetamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This technical guide addresses this information gap by providing a robust, best-practice experimental protocol for the systematic determination of its equilibrium solubility. Furthermore, a predicted qualitative solubility profile, based on the compound's molecular structure, is presented to assist researchers in the rational selection of solvents for initial screening. This document is designed to equip scientific professionals with the necessary methodology to generate reliable and reproducible solubility data, a critical parameter for synthesis, purification, formulation, and preclinical development.
Introduction
This compound, also known as 2-Acetamido-5-chloro-6-methylpyridine, is a chemical intermediate that serves as a building block in the synthesis of more complex molecules. The physicochemical properties of such compounds are fundamental to their application in research and development. Solubility, in particular, is a critical determinant for a wide range of processes including reaction kinetics, crystallization, formulation, and bioavailability.
Predicted Qualitative Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." An analysis of the molecular structure of this compound—which features a moderately polar pyridine ring, a polar acetamide group capable of hydrogen bonding, a nonpolar methyl group, and a chloro substituent—allows for a qualitative prediction of its solubility. These predictions are intended for preliminary guidance and must be confirmed by experimental determination.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | Moderate to High | Solvents like methanol, ethanol, and isopropanol can engage in hydrogen bonding with the acetamide and pyridine nitrogen, facilitating dissolution. |
| Polar Aprotic | Moderate to High | Solvents such as DMSO, DMF, and acetonitrile are effective at solvating polar molecules through dipole-dipole interactions. |
| Nonpolar | Low | Solvents like hexanes and toluene are unlikely to effectively solvate the polar functional groups of the molecule. |
| Chlorinated | Moderate | Solvents such as dichloromethane and chloroform may offer moderate solubility due to dipole interactions and the presence of a chloro group. |
Experimental Protocol for Equilibrium Solubility Determination
The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Thermostatic shaker or incubator
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Step-by-Step Procedure
-
Preparation of Standard Solutions for HPLC Calibration:
-
Accurately prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., methanol or acetonitrile).
-
Perform a series of dilutions of the stock solution to create at least five calibration standards of different concentrations.
-
Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Record the exact mass of the compound added.
-
Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically sufficient, but this may need to be determined empirically.
-
-
Phase Separation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
To remove suspended solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sample Preparation and Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter into a clean vial.
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation of Solubility:
-
Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. The result is the equilibrium solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for its determination. The presented experimental protocol, based on the reliable shake-flask method, along with the predictive qualitative solubility profile, offers a solid foundation for researchers to generate the data required for their specific applications. Adherence to these methodologies will ensure the production of high-quality, reproducible solubility data, thereby facilitating the advancement of research and development involving this compound.
In-depth Technical Guide: Spectroscopic Data of N-(5-Chloro-6-methylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for specific experimental spectroscopic data (NMR, IR, MS) for N-(5-Chloro-6-methylpyridin-2-yl)acetamide did not yield publicly available, validated datasets. The information presented herein is based on predicted data and analysis of structurally similar compounds. This guide provides a framework for the expected spectroscopic characteristics and the methodologies for their acquisition, intended to support researchers in the characterization of this compound.
Introduction
This compound is a substituted pyridine derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their potential biological activities. Accurate structural elucidation and purity assessment are critical for any research or development involving this molecule. This guide outlines the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound and provides detailed experimental protocols for obtaining this data.
Predicted Spectroscopic Data
Due to the absence of specific experimental data in public databases and literature, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on standard spectroscopic principles and data from analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | d | 1H | Pyridine H-3 |
| ~7.6 - 7.8 | d | 1H | Pyridine H-4 |
| ~7.5 - 8.0 | br s | 1H | N-H (Amide) |
| ~2.5 | s | 3H | Pyridine-CH₃ |
| ~2.2 | s | 3H | Acetyl-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=O (Amide) |
| ~155 | Pyridine C-6 |
| ~150 | Pyridine C-2 |
| ~140 | Pyridine C-4 |
| ~125 | Pyridine C-5 |
| ~115 | Pyridine C-3 |
| ~24 | Acetyl-CH₃ |
| ~18 | Pyridine-CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1580 | Medium | N-H Bend (Amide II) |
| ~1550, 1480 | Medium | Pyridine Ring C=C and C=N Stretches |
| ~850 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 184/186 | High | [M]⁺ (Molecular Ion) |
| 142/144 | Medium | [M - CH₂CO]⁺ |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse width of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR.
-
3.2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
3.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the compound from any impurities.
-
Mass Analysis: The EI source will ionize the molecule, and the mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z). Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
Workflow Visualization
The logical flow for the complete spectroscopic analysis of this compound can be visualized as follows:
Caption: Workflow for the synthesis and spectroscopic characterization.
An In-depth Technical Guide to N-(5-Chloro-6-methylpyridin-2-yl)acetamide for Researchers and Drug Development Professionals
Abstract
N-(5-Chloro-6-methylpyridin-2-yl)acetamide is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of this compound, with a primary focus on its synthesis from commercially available precursors, detailed experimental protocols, and the biological context of related N-acyl aminopyridine derivatives. Due to the limited direct commercial availability of this compound, this guide emphasizes a practical approach for research and development by detailing the procurement of its key starting material, 2-amino-5-chloro-6-methylpyridine, and a robust synthesis protocol.
Commercial Availability of the Key Precursor: 2-amino-5-chloro-6-methylpyridine
A summary of commercial suppliers for 2-amino-5-chloro-6-methylpyridine (CAS Number: 36936-23-9) is provided in Table 1.
| Supplier | Product Name | Purity | CAS Number | Catalog Number/Link |
| Thermo Scientific Chemicals | 2-Amino-5-chloro-6-methylpyridine, 97% | 97% | 36936-23-9 | --INVALID-LINK--[2] |
| Sigma-Aldrich | 2-Amino-5-chloro-6-methylpyridine | 97% | 36936-23-9 | --INVALID-LINK-- |
| TCI America™ | 2-Amino-5-chloro-6-methylpyridine | >98.0% | 36936-23-9 | --INVALID-LINK--[3] |
| Chem-Impex | 2-Amino-5-chloro-6-methyl pyridine | ≥ 99% (HPLC) | 36936-23-9 | --INVALID-LINK--[1] |
| ChemContract | 2-Amino-5-Chloro-6-Methyl Pyridine | Not Specified | 36936-23-9 | --INVALID-LINK--[4] |
Table 1: Commercial Suppliers of 2-amino-5-chloro-6-methylpyridine.
Synthesis of this compound
The synthesis of this compound from 2-amino-5-chloro-6-methylpyridine is a straightforward N-acetylation reaction. This reaction involves the nucleophilic attack of the amino group of the pyridine derivative on an acetylating agent, such as acetic anhydride or acetyl chloride.[5]
Detailed Experimental Protocol
This protocol is adapted from general procedures for the N-acetylation of 2-aminopyridines.[5][6]
Materials:
-
2-amino-5-chloro-6-methylpyridine
-
Acetic anhydride
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Pyridine (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-chloro-6-methylpyridine (1.0 equivalent) in dichloromethane.
-
Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise at room temperature. For a more controlled reaction, the flask can be cooled in an ice bath. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride and any acetic acid formed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization of this compound
Proper characterization of the synthesized product is essential to confirm its identity and purity. The following are expected analytical data based on the structure and data from similar compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl group (CH₃) typically in the range of δ 2.0-2.5 ppm. A singlet for the methyl group on the pyridine ring will also be present. The aromatic protons on the pyridine ring will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). A broad singlet corresponding to the amide proton (N-H) is also expected, which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide (δ 165-175 ppm), the acetyl methyl carbon (δ 20-30 ppm), and the carbons of the substituted pyridine ring.
3.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the amide functional group. A strong absorption band for the C=O stretch is expected around 1650-1700 cm⁻¹. The N-H stretch will appear as a band in the region of 3200-3400 cm⁻¹.[7]
3.3. Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. The calculated molecular weight for C₈H₉ClN₂O is 184.62 g/mol . The mass spectrum should show a molecular ion peak (M⁺) corresponding to this mass.
Biological Significance and Applications in Drug Discovery
N-acyl aminopyridine derivatives are a class of compounds with diverse biological activities, making them valuable scaffolds in drug discovery.
-
Anti-inflammatory Activity: Analogs of N-(pyridin-2-yl)acetamide have been investigated as potent anti-inflammatory agents. For instance, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its derivatives have been shown to act as dual inhibitors of TNF-α and IL-6 signaling, which are key pro-inflammatory cytokines implicated in inflammatory bowel disease (IBD).[8]
-
Antimicrobial and Antifungal Activity: Various N-(pyridin-2-yl) acetamide derivatives have demonstrated promising antifungal activities against pathogens like Candida albicans and Aspergillus niger.[9] Additionally, related structures have been explored for their antibacterial properties.
-
Pesticidal Agents: The structural motif of a substituted pyridine ring linked to an acetamide group is found in some agrochemicals. Thioether-containing acetamides with a pyridyl moiety have been investigated as potential pesticidal agents.[10]
Conclusion
This compound is a compound of high interest for chemical and biological research, particularly in the development of novel therapeutics. Although not directly available from commercial suppliers, its synthesis is readily achievable from the commercially available precursor, 2-amino-5-chloro-6-methylpyridine. This guide provides researchers and drug development professionals with the necessary information for the procurement of starting materials and a detailed, practical protocol for the synthesis and characterization of the target compound, along with an overview of the potential biological applications of this class of molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-5-chloro-6-methylpyridine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 3. 2-Amino-5-chloro-6-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. chem-contract.com [chem-contract.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on Purity Standards for N-(5-Chloro-6-methylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Chloro-6-methylpyridin-2-yl)acetamide is a chemical compound of interest in pharmaceutical research and development. Ensuring its purity is a critical prerequisite for its use in preclinical and clinical studies, as impurities can affect its efficacy, safety, and stability. This technical guide provides a comprehensive overview of the core principles and methodologies for establishing and verifying the purity of this compound. In the absence of specific official pharmacopeial monographs for this compound, this guide outlines a framework based on general best practices in analytical chemistry and pharmaceutical quality control.
Core Purity Principles
The purity of an active pharmaceutical ingredient (API) like this compound is a measure of its freedom from extraneous chemical substances. These substances, or impurities, can originate from various sources, including the synthesis process, degradation, or storage. The primary goal of purity analysis is to identify and quantify these impurities to ensure the API meets predefined quality standards.
A logical workflow for assessing the purity of this compound is essential. This process typically involves a multi-step approach, starting from the initial synthesis and culminating in the final product release.
Analytical Methodologies for Purity Determination
A combination of analytical techniques is often employed to obtain a comprehensive purity profile. The choice of method depends on the properties of this compound and its potential impurities.
Comparative Overview of Key Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Combines HPLC separation with mass-based detection for identification and quantification. | Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of nuclei. |
| Primary Use | Quantification of known impurities and overall purity assessment. | Identification of unknown impurities and confirmation of known impurities. | Absolute quantification without the need for a specific reference standard of the analyte. |
| Sensitivity | High (ng to µg range). | Very high (pg to ng range). | Moderate (µg to mg range). |
| Selectivity | High, dependent on column and mobile phase. | Very high, based on both retention time and mass-to-charge ratio. | High, based on unique nuclear magnetic environments. |
| Quantitative Accuracy | High, with proper calibration. | Good, can be influenced by ionization efficiency. | Very high, directly proportional to molar concentration. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the quantitative determination of the purity of this compound and for quantifying its related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is designed to identify potential impurities in this compound.
-
Instrumentation: An LC-MS system (e.g., Q-TOF or Triple Quadrupole) with the same HPLC setup as described above.
-
Reagents: The same reagents as for HPLC.
-
Procedure:
-
Chromatographic Separation: Follow the same procedure as for HPLC.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 50-1000 m/z.
-
Data Acquisition: Full scan mode.
-
-
-
Data Analysis: Identify impurities based on their mass-to-charge ratio and fragmentation patterns (if MS/MS is performed).
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR can be used to determine the absolute purity of this compound by comparing the integral of a specific resonance of the analyte with that of an internal standard of known purity.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d6).
-
Internal standard with a known purity (e.g., maleic acid).
-
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.
-
NMR Acquisition: Acquire a proton NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.
-
-
Data Analysis: Calculate the purity based on the ratio of the integrals of the analyte and the internal standard, taking into account their molecular weights and the number of protons contributing to each signal.
Impurity Profiling
A critical aspect of purity analysis is the identification and characterization of potential impurities. For this compound, impurities can arise from starting materials, by-products of the synthesis, or degradation products.
A logical diagram can illustrate the relationship between the synthesis process and the potential impurities.
Acceptance Criteria
Based on regulatory guidelines for pharmaceutical ingredients, the following table provides illustrative acceptance criteria for the purity of this compound.
| Test | Acceptance Criteria | Analytical Method |
| Assay | 98.0% - 102.0% | HPLC |
| Individual Impurity | ≤ 0 |
Methodological & Application
Application Notes and Protocols: Synthesis and Potential Applications of N-(5-Chloro-6-methylpyridin-2-yl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Chloro-6-methylpyridin-2-yl)acetamide is a substituted pyridine derivative belonging to the class of acetamides. The pyridine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities. The presence of a chloro group and a methyl group on the pyridine ring, along with the acetamide functionality, offers multiple points for structural modification, making it an attractive starting point for the synthesis of novel derivatives with potential therapeutic applications.
These application notes provide a detailed protocol for the synthesis of the parent compound, this compound, based on established methodologies for analogous compounds. Furthermore, we explore its potential applications in drug discovery by examining the biological activities of structurally related molecules and outlining a relevant signaling pathway.
Data Presentation
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.63 g/mol |
| Appearance | White to off-white solid (Predicted) |
| Melting Point | Not available |
| Solubility | Soluble in methanol, ethanol, DMSO; poorly soluble in water (Predicted) |
| CAS Number | Not available |
Table 2: Representative Spectroscopic Data for N-Aryl Acetamide Derivatives
| Spectroscopic Data | Representative Values and Interpretations |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.2-2.5 ppm), acetyl methyl protons (singlet, ~2.1-2.3 ppm), aromatic protons on the pyridine ring (doublets, ~7.0-8.5 ppm), and the amide proton (broad singlet, ~8.0-10.0 ppm). |
| ¹³C NMR | Resonances for the pyridine ring carbons (~110-160 ppm), the acetyl carbonyl carbon (~168-172 ppm), the acetyl methyl carbon (~23-25 ppm), and the ring-attached methyl carbon (~18-22 ppm). |
| Mass Spectrometry (MS) | A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹), C=O stretching of the amide (~1650-1690 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). |
Experimental Protocols
Synthesis of this compound
This protocol describes the N-acetylation of 2-amino-5-chloro-6-methylpyridine using acetic anhydride. This method is a common and generally high-yielding procedure for the synthesis of N-acetylated pyridines.[1]
Materials:
-
2-Amino-5-chloro-6-methylpyridine
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-chloro-6-methylpyridine (1.0 equivalent) in a suitable solvent such as dichloromethane.
-
Addition of Reagents: To the stirred solution, add acetic anhydride (1.2 - 2.0 equivalents). A catalytic amount of pyridine can also be added to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (40-60 °C) for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Carefully quench the excess acetic anhydride by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Potential Applications and Signaling Pathways
While the specific biological activity of this compound is not extensively documented, the broader class of N-aryl acetamide derivatives has shown significant promise in various therapeutic areas. Based on the activities of structurally similar compounds, potential applications for derivatives of this compound could include:
-
Anti-inflammatory Agents: Many acetamide derivatives are known to be potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2][3] Furthermore, analogues of N-(pyridin-2-yl)acetamide have been investigated as inhibitors of pro-inflammatory cytokines like TNF-α and IL-6.[4]
-
Anticancer Agents: The N-(2-chloro-6-methylphenyl) moiety is present in the dual Src/Abl kinase inhibitor Dasatinib, a clinically used anticancer drug.[5] This suggests that derivatives of this compound could be explored as kinase inhibitors for cancer therapy.
-
Antimicrobial Agents: Various heterocyclic acetamide derivatives have demonstrated antibacterial and antifungal properties.[6]
Given the prevalence of anti-inflammatory and anticancer activities among related compounds, a plausible signaling pathway that could be targeted by derivatives of this compound is the NF-κB signaling pathway, which plays a central role in inflammation and cancer.
Caption: Plausible inhibition of the NF-κB signaling pathway.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further derivatization and biological evaluation. The potential for its derivatives to act as anti-inflammatory or anticancer agents, possibly through the modulation of key signaling pathways such as NF-κB, warrants further investigation by researchers in the field of medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. archivepp.com [archivepp.com]
- 3. archivepp.com [archivepp.com]
- 4. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.info [ijpsr.info]
Application Notes and Protocols: N-(5-Chloro-6-methylpyridin-2-yl)acetamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(5-Chloro-6-methylpyridin-2-yl)acetamide as a crucial chemical intermediate in the synthesis of pharmacologically active compounds, particularly in the realm of kinase inhibitor discovery for cancer therapy. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, along with characterization data and a discussion of its application in targeting key signaling pathways.
Introduction
This compound is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry. The presence of a reactive acetamide group and a substituted pyridine core makes it an attractive scaffold for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The structural motifs present in this compound allow for its incorporation into molecules designed to target the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are well-established targets in oncology.[1][2][3]
Data Presentation
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acetylation of 2-amino-5-chloro-6-methylpyridine. The following table summarizes the key quantitative data for this reaction, adapted from protocols for structurally similar compounds.[4][5]
| Starting Material | Acetylating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| 2-amino-5-chloro-6-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 90-98 | >98 |
Characterization Data
The structural integrity and purity of synthesized this compound can be confirmed using various spectroscopic techniques. The following table provides expected characterization data based on analogous compounds.[6]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl protons on the pyridine ring, the methyl protons of the acetamide group, and the aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the acetamide, the methyl carbons, and the carbons of the pyridine ring. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the N-acetylation of 2-amino-5-chloro-6-methylpyridine to yield this compound.
Materials:
-
2-amino-5-chloro-6-methylpyridine
-
Acetic anhydride
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-amino-5-chloro-6-methylpyridine (1.0 equivalent).
-
Add an excess of acetic anhydride (approximately 2.5 equivalents), which also serves as the solvent.
-
Heat the reaction mixture to 70°C with continuous stirring.
-
Maintain the reaction at 70°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add diethyl ether to the cooled mixture to induce crystallization of the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the purified this compound product under vacuum.
Application in Drug Discovery: Intermediate for Kinase Inhibitors
This compound is a key intermediate in the synthesis of potent kinase inhibitors targeting the EGFR/HER2 signaling pathway. This pathway is frequently overactive in various cancers and plays a critical role in tumor cell proliferation, survival, and metastasis.[2][3] The acetamide moiety can be further functionalized to introduce various pharmacophores that enhance binding affinity and selectivity for the target kinase.
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a generic kinase inhibitor.
Targeted Signaling Pathway: EGFR/HER2 Inhibition
Derivatives of this compound can be designed to inhibit the tyrosine kinase activity of EGFR and HER2. Upon binding to the ATP pocket of these receptors, the inhibitors block the downstream signaling cascade, leading to an anti-tumor response.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery, particularly for the development of targeted anticancer therapies. The straightforward synthesis and the potential for diverse functionalization make it an important building block for researchers and scientists working on the design and synthesis of novel kinase inhibitors. The provided protocols and conceptual frameworks serve as a guide for its effective utilization in the laboratory.
References
- 1. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: N-(5-Chloro-6-methylpyridin-2-yl)acetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(5-Chloro-6-methylpyridin-2-yl)acetamide and its isomers as a versatile scaffold in medicinal chemistry. The focus is on its application as a key intermediate in the synthesis of targeted therapeutic agents. While direct applications of this compound are not extensively documented in publicly available literature, a closely related isomer, N-(6-chloro-5-methylpyridin-2-yl)acetamide , serves as a critical building block for the development of first-in-class protein arginine methyltransferase 5 (PRMT5) inhibitors.[1][2] This document will detail the synthesis and application of this specific isomer as a representative example of the scaffold's potential.
Furthermore, the broader class of N-pyridin-2-yl-acetamide derivatives has shown promise in various therapeutic areas, including the development of agents for inflammatory bowel disease (IBD) through the dual inhibition of TNF-α and IL-6 signaling, as well as in the creation of antifungal and pesticidal agents.[3][4][5]
Application as an Intermediate in PRMT5 Inhibitor Synthesis
The primary documented application of the N-(chloro-methylpyridin-2-yl)acetamide scaffold is in the synthesis of selective inhibitors of PRMT5. PRMT5 is a critical enzyme in epigenetic regulation and is a key target in oncology, particularly for cancers with MTAP deletion.[1][2] The chloro-methyl-pyridinyl acetamide moiety serves as a foundational structure for the synthesis of compounds that can engage with the PRMT5 active site.
Experimental Workflow: Synthesis of a PRMT5 Inhibitor Intermediate
The following workflow illustrates the use of N-(6-chloro-5-methylpyridin-2-yl)acetamide as a precursor for a downstream PRMT5 inhibitor.
Caption: Synthetic workflow from the precursor to a key PRMT5 inhibitor intermediate.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(6-chloro-5-methylpyridin-2-yl)acetamide [2]
This protocol describes the N-acetylation of 6-chloro-5-methylpyridin-2-amine.
-
Materials:
-
6-chloro-5-methylpyridin-2-amine
-
Pyridine
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride
-
Sodium sulfate
-
-
Procedure:
-
To a mixture of 6-chloro-5-methylpyridin-2-amine (1.0 eq) and pyridine (1.5 eq) in DCM, add acetyl chloride (1.3 eq).
-
Stir the mixture at 20°C for 12 hours.
-
Dilute the reaction mixture with water and extract twice with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium chloride.
-
Dry the organic layer over sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield N-(6-chloro-5-methylpyridin-2-yl)acetamide.
-
Protocol 2: Synthesis of N-(6-(benzylthio)-5-methylpyridin-2-yl)acetamide [1][2]
This protocol details the nucleophilic aromatic substitution of the chloro group with a benzylthio moiety.
-
Materials:
-
N-(6-chloro-5-methylpyridin-2-yl)acetamide
-
Phenylmethanethiol (Benzyl mercaptan)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
-
Procedure:
-
To a solution of N-(6-chloro-5-methylpyridin-2-yl)acetamide (1.0 eq) in DMF, add potassium carbonate (4.0 eq) and phenylmethanethiol (3.0 eq) at 20°C.
-
Stir the mixture at 60°C for 12 hours.
-
Dilute the reaction with water and extract twice with ethyl acetate.
-
The combined organic layers containing the product, N-(6-(benzylthio)-5-methylpyridin-2-yl)acetamide, can then be further purified or used in subsequent steps.
-
Quantitative Data
The following table summarizes the reactant quantities as reported in the literature.[2]
| Compound | Starting Material | Reagents | Solvent | Yield |
| N-(6-chloro-5-methylpyridin-2-yl)acetamide | 6-chloro-5-methylpyridin-2-amine (6 g, 42.08 mmol) | Acetyl chloride (4.29 g), Pyridine (4.99 g) | DCM | 8.1 g |
| N-(6-(benzylthio)-5-methylpyridin-2-yl)acetamide | N-(6-chloro-5-methylpyridin-2-yl)acetamide (10.1 g, 54.71 mmol) | Phenylmethanethiol (20.38 g), K₂CO₃ (30.24 g) | DMF | N/A |
Signaling Pathway Context: PRMT5 Inhibition
PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins. This activity is crucial for various cellular processes, including gene expression, mRNA splicing, and DNA damage response.[1][2] In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) partially inhibits PRMT5, creating a synthetic lethal vulnerability where further pharmacological inhibition of PRMT5 is selectively toxic to cancer cells.[1][2] Compounds derived from the N-(chloro-methylpyridin-2-yl)acetamide scaffold are designed to inhibit PRMT5 activity, leading to reduced substrate methylation and ultimately, anti-tumor effects.
Caption: PRMT5 signaling in MTAP-deleted cancers and the mechanism of inhibition.
Potential and Analogous Applications
While the most detailed application is in PRMT5 inhibition, the broader N-pyridin-2-yl-acetamide scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with diverse biological activities.[6]
-
Anti-inflammatory Agents: Analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been synthesized and evaluated as dual inhibitors of TNF-α and IL-6 for the treatment of inflammatory bowel disease.[3] One of the lead compounds, at a concentration of 1 mg/kg, was more effective at ameliorating colitis in a rat model than the standard drug sulfasalazine (300 mg/kg).[3]
-
Kinase Inhibition: The 2-aminopyridine moiety, a core component of the scaffold, is a common feature in kinase inhibitors. For example, Dasatinib, a dual Src/Abl kinase inhibitor, features a related 2-aminopyrimidine structure.[7] This suggests the potential for this compound derivatives to be explored as kinase inhibitors.
-
Antifungal and Pesticidal Agents: Derivatives of N-pyridin-2-yl acetamides have demonstrated antifungal properties.[5] Additionally, related thioether-containing acetamides have been investigated as potential pesticidal agents, indicating the scaffold's utility in agrochemical research.[4]
These examples highlight the versatility of the N-(chloro-methylpyridin-2-yl)acetamide scaffold as a starting point for the development of a wide range of biologically active molecules. Further chemical modifications can be performed on the pyridine ring, the acetamide group, or by substitution of the chloro atom to explore structure-activity relationships (SAR) for various therapeutic targets.
References
- 1. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide via N-Acylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide. This compound is synthesized through an N-acylation reaction, a fundamental process in organic chemistry for the formation of amide bonds. The protocol herein describes the acylation of 2-amino-5-chloro-6-methylpyridine using acetic anhydride. This method is presented as a reliable and efficient procedure for obtaining the target compound, which serves as a valuable intermediate in medicinal chemistry and drug discovery.
The N-acylation reaction is a cornerstone of pharmaceutical synthesis. The resulting amide linkage is a common feature in a vast array of biologically active molecules and approved drugs. The protocol detailed below is designed to be straightforward and scalable for laboratory settings.
Data Presentation
The following table summarizes the key quantitative data for the N-acylation of 2-amino-5-chloro-6-methylpyridine.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Quantity |
| 2-amino-5-chloro-6-methylpyridine | 142.58 | 10 | 1.43 g |
| Acetic Anhydride | 102.09 | 50 | 4.7 mL |
| Product | |||
| This compound | 184.62 | ~9.5 (estimated) | ~1.75 g (estimated) |
| Yield | ~95% (estimated) |
Experimental Protocol
This protocol provides a step-by-step procedure for the synthesis of this compound.
Materials and Equipment:
-
2-amino-5-chloro-6-methylpyridine
-
Acetic anhydride
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Büchner funnel and flask
-
Vacuum pump
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (safety goggles, lab coat, chemical-resistant gloves)
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Diethyl ether is extremely flammable; ensure no open flames or sparks are present.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chloro-6-methylpyridine (1.43 g, 10 mmol).
-
Addition of Reagent: To the flask, add acetic anhydride (4.7 mL, 50 mmol).
-
Heating: Place the flask in a heating mantle and attach a condenser. Heat the reaction mixture to 70°C with continuous stirring.
-
Reaction Monitoring: Maintain the temperature at 70°C for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Crystallization: Once at room temperature, slowly add diethyl ether to the mixture to induce the precipitation of the product.
-
Isolation of Product: Collect the resulting solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the purified product in a vacuum oven or desiccator to obtain this compound as a solid.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Context
While a specific signaling pathway for this compound is not defined without further biological data, related pyridine-containing compounds are known to interact with various cellular signaling pathways, such as those involving kinases. The diagram below illustrates a generalized kinase signaling pathway that could be a potential area of investigation for derivatives of this compound.
Caption: A generalized MAPK/ERK signaling pathway.
Application Notes and Protocols for the Development of Anticancer Agents from N-(5-Chloro-6-methylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The acetamide scaffold is a recurring motif in medicinal chemistry and has been identified in numerous compounds with potential anticancer activity. Various derivatives have shown promise by targeting different mechanisms within cancer cells, including the induction of apoptosis and inhibition of key signaling pathways.[1] This document outlines a comprehensive approach for the synthesis, in vitro evaluation, and in vivo assessment of N-(5-Chloro-6-methylpyridin-2-yl)acetamide as a potential novel anticancer agent.
The initial phase of development involves the chemical synthesis of the compound, followed by a battery of in vitro cytotoxicity assays across a panel of human cancer cell lines to determine its potency and selectivity.[2][3] Promising candidates from these initial screens would then be subjected to more detailed mechanistic studies to elucidate their mode of action. Finally, in vivo efficacy is typically evaluated in animal models, such as human tumor xenografts in immunocompromised mice, to assess the compound's therapeutic potential in a biological system.[4][5]
Experimental Workflows
A general workflow for the preclinical evaluation of a novel anticancer compound is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Antifungal Compounds from N-(5-Chloro-6-methylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antifungal agents derived from N-(5-Chloro-6-methylpyridin-2-yl)acetamide. The methodologies described are based on established synthetic routes for analogous pyridinyl acetamide derivatives that have demonstrated significant antifungal activity. This document is intended to guide researchers in the development of new potential antifungal drug candidates.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. Pyridine-based compounds have shown a wide range of biological activities, making them attractive scaffolds for medicinal chemistry. This document outlines a proposed synthesis of a new series of potential antifungal compounds by derivatizing this compound. While direct antifungal data for derivatives of this specific starting material is not yet available, the protocols are adapted from the successful synthesis of structurally similar N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides, which have exhibited promising activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[1][2]
Proposed Synthetic Pathway
The proposed synthetic route is a two-step process. The first step involves the reaction of various amino acids with 4-methylphenyl sulphonyl chloride to produce intermediate alkanoic acids. The second step is the condensation of these intermediates with 2-amino-5-chloro-6-methylpyridine (derived from the hydrolysis of this compound) to yield the target N-(5-Chloro-6-methylpyridin-2-yl) substituted [4-methylphenylsulphonamido] acetamide derivatives.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of target antifungal compounds.
Quantitative Data: Antifungal Activity of Analogue Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of structurally related N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide derivatives against common fungal pathogens. This data serves as a benchmark for the potential efficacy of the proposed compounds.[1][2]
| Compound ID | R-Group | Test Organism | MIC (mg/mL) | Fluconazole MIC (mg/mL) |
| 5a | H | Candida albicans | 0.298 | 0.250 |
| Aspergillus niger | 0.224 | 0.200 | ||
| 5b | CH(CH₃)₂ | Candida albicans | 0.267 | 0.250 |
| Aspergillus niger | 0.190 | 0.200 | ||
| 5c | CH₂Ph | Candida albicans | 0.282 | 0.250 |
| Aspergillus niger | 0.246 | 0.200 | ||
| 5d | CH(CH₃)CH₂CH₃ | Candida albicans | 0.224 | 0.250 |
| Aspergillus niger | 0.211 | 0.200 | ||
| 5e | CH₂CH₂SCH₃ | Candida albicans | 0.248 | 0.250 |
| Aspergillus niger | 0.235 | 0.200 |
Note: Compound 5d was the most active against Candida albicans, while compound 5b showed the highest activity against Aspergillus niger.[1][2]
Experimental Protocols
Protocol 1: Synthesis of [4-Methylphenylsulphonamido]alkanoic Acids (Intermediates)
This protocol describes the synthesis of the carboxylic acid intermediates from various amino acids.
-
In a 100 mL round-bottom flask, dissolve the respective amino acid (12.5 mmol) in 15 mL of water containing sodium carbonate (2.79 g, 26.25 mmol).
-
To this solution, add 4-methylphenyl sulphonyl chloride (2.86 g, 15 mmol) portion-wise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
After 4 hours, acidify the mixture with dilute HCl to precipitate the product.
-
Filter the resulting solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure [4-methylphenylsulphonamido]alkanoic acid.
Protocol 2: Synthesis of N-(5-Chloro-6-methylpyridin-2-yl) Substituted [4-Methylphenylsulphonamido] Acetamides (Target Compounds)
This protocol details the final condensation step to yield the target antifungal compounds.
-
Preparation of 2-Amino-5-chloro-6-methylpyridine: Hydrolyze this compound using a standard acidic or basic hydrolysis procedure to obtain the free amine. Purify the product by recrystallization or column chromatography.
-
Formation of the Acid Chloride: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend the [4-methylphenylsulphonamido]alkanoic acid (10 mmol) in 10 mL of dichloromethane.
-
Add thionyl chloride (1.10 mL, 15 mmol) to the suspension.
-
Reflux the mixture at 80°C for 2 hours. The solid should dissolve as the acid chloride is formed.
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure.
-
Condensation: In a separate 100 mL flask, dissolve 2-amino-5-chloro-6-methylpyridine (10 mmol) in 10 mL of dichloromethane.
-
Cool the aminopyridine solution in an ice bath.
-
Dissolve the crude acid chloride from step 5 in 10 mL of dichloromethane and add it dropwise to the cooled aminopyridine solution with stirring.
-
Continue to agitate the reaction mixture in the ice bath for 3 hours.
-
After the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography or recrystallization to yield the final N-(5-Chloro-6-methylpyridin-2-yl) substituted [4-methylphenylsulphonamido] acetamide derivative.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Prepare stock solutions of each synthesized compound and a standard antifungal drug (e.g., fluconazole) in dimethylformamide (DMF).
-
Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the fungal strains (Candida albicans, Aspergillus niger) according to standard microbiology protocols (e.g., CLSI guidelines).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Proposed Mechanism of Action: Ergosterol Biosynthesis Inhibition
Many pyridine-containing antifungal agents, particularly azoles, function by inhibiting the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. The proposed compounds may act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in this pathway.
Diagram of the Ergosterol Biosynthesis Inhibition Pathway
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
References
Application Note: Protocol for the Dissolution of N-(5-Chloro-6-methylpyridin-2-yl)acetamide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-(5-Chloro-6-methylpyridin-2-yl)acetamide is a substituted pyridine derivative of interest in chemical and pharmaceutical research. Understanding its solubility and developing standardized dissolution protocols are critical for a variety of applications, including chemical synthesis, purification, formulation, and in vitro/in vivo screening. This document provides a detailed experimental protocol for dissolving this compound in common laboratory solvents. Due to the absence of specific quantitative solubility data in publicly available literature, a predicted qualitative solubility profile is provided to guide initial solvent selection. The protocol herein is designed to be a robust starting point for researchers to achieve consistent and reproducible solutions.
Predicted Qualitative Solubility Profile
Based on the molecular structure of this compound, which includes a moderately polar pyridine ring, a polar acetamide group capable of hydrogen bonding, and nonpolar chloro and methyl groups, a qualitative solubility profile can be predicted. The principle of "like dissolves like" suggests its potential solubility in a range of polar and nonpolar solvents.
Disclaimer: The following table represents a predicted solubility profile based on the chemical properties of structurally similar compounds.[1][2][3] These predictions are for preliminary guidance only and must be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Slightly to Sparingly Soluble | The pyridine nitrogen and acetamide group can form hydrogen bonds with water, but the overall aromatic and hydrocarbon character, along with the chloro substituent, may limit extensive solubility.[1] |
| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the compound.[1] |
| Ethanol | Polar Protic | Soluble | As a polar protic solvent, ethanol can engage in hydrogen bonding with the solute, and its ethyl group provides some nonpolar character, making it a good solvent for molecules with mixed polarity.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dichloromethane (DCM) | Nonpolar | Moderately Soluble | DCM is a good solvent for a wide range of organic compounds and should be capable of dissolving this compound.[1] |
| Chloroform | Nonpolar | Moderately Soluble | Similar in nature to DCM, chloroform is expected to be a suitable solvent.[1] |
| Ethyl Acetate | Moderately Polar | Soluble | Its ester functionality provides polarity, while the ethyl and acetyl groups offer nonpolar characteristics, making it a versatile solvent for this compound.[1] |
Experimental Protocol: Dissolution of this compound
This protocol outlines a general procedure for dissolving this compound. The user should adapt the solvent choice and concentration based on their specific experimental needs.
Materials:
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This compound (solid)
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Selected solvent (e.g., DMSO, Ethanol, Dichloromethane)
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Volumetric flasks (appropriate sizes)
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Glass vials with caps
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Magnetic stirrer and stir bars or vortex mixer
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Spatula
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Analytical balance
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Pipettes
Safety Precautions:
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Always work in a well-ventilated fume hood.[4]
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]
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This compound is suspected of causing cancer.[4][5] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][5]
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In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4][5]
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If inhaled, move to fresh air.[5]
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If swallowed, rinse mouth with water and consult a physician.[4][5]
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Dispose of chemical waste in accordance with local, state, and federal regulations.
Procedure:
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Preparation:
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Ensure all glassware is clean and dry.
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Bring this compound and the selected solvent to room temperature.
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-
Weighing:
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Tare a clean, dry glass vial on an analytical balance.
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Carefully weigh the desired amount of this compound into the vial using a spatula. Record the exact mass.
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-
Initial Solvent Addition:
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Add a small volume of the selected solvent to the vial containing the solid, sufficient to wet the powder.
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-
Dissolution:
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Method A: Vortexing: Cap the vial securely and vortex the mixture at high speed for 30-60 seconds. Visually inspect for any undissolved particles.
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Method B: Magnetic Stirring: Place a small stir bar in the vial. Place the vial on a magnetic stirrer and stir the mixture at a moderate speed.
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Aiding Dissolution (Optional): If the compound does not readily dissolve, gentle warming (to 30-40 °C) or sonication in an ultrasonic bath for 5-10 minutes can be applied. Avoid excessive heat, as it may lead to degradation. The stability of amides can be affected by strong acidic or basic conditions, especially with prolonged heating.[7]
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-
Dilution to Final Concentration:
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Once the solid is fully dissolved, quantitatively transfer the solution to a volumetric flask of the appropriate size.
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Rinse the vial with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.
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Add the solvent to the volumetric flask up to the calibration mark.
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Cap the flask and invert it several times to ensure a homogenous solution.
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Storage:
Experimental Workflow Diagram
Caption: Workflow for the dissolution of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of N-(5-Chloro-6-methylpyridin-2-yl)acetamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through the N-acylation of 2-amino-5-chloro-6-methylpyridine. This reaction typically involves treating the aminopyridine starting material with an acetylating agent, such as acetic anhydride or acetyl chloride.
Q2: What are the key starting materials and reagents required?
The essential components for this synthesis are:
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Starting Material: 2-Amino-5-chloro-6-methylpyridine
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Acetylating Agent: Acetic anhydride or acetyl chloride
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Solvent (optional): Acetic anhydride can serve as both the reagent and solvent. Alternatively, an inert solvent like toluene or dichloromethane can be used, especially when using acetyl chloride.
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Base (optional, but recommended with acetyl chloride): A non-nucleophilic base such as triethylamine or pyridine to neutralize the HCl generated.
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Crystallization Solvent: A non-polar solvent like diethyl ether or hexanes is often used to precipitate the product.
Q3: What are the primary safety concerns associated with this synthesis?
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Acetic Anhydride: Corrosive and a lachrymator (causes tearing). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Acetyl Chloride: Corrosive, flammable, and reacts violently with water. Strict anhydrous conditions are necessary.
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Diethyl Ether: Extremely flammable. Ensure no ignition sources are present during its use.
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Chlorinated Pyridines: Can be harmful if ingested or absorbed through the skin. Always handle with appropriate PPE.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to observe the consumption of the 2-amino-5-chloro-6-methylpyridine starting material and the appearance of the this compound product spot.
Q5: How can the final product be purified?
The most common method for purification is recrystallization. After the reaction is complete, the product is typically precipitated by adding a non-polar solvent like diethyl ether to the reaction mixture. The resulting solid can then be collected by filtration and further purified by recrystallizing from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities remain, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions to improve the reaction yield and product purity.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure the reaction is heated sufficiently (e.g., to 70°C or reflux) for an adequate duration (typically 1-4 hours) to drive the acylation to completion. Monitor by TLC until the starting material is consumed. |
| Moisture in reagents or glassware. | Use anhydrous acetic anhydride and ensure all glassware is thoroughly dried before use. Water can hydrolyze the acetylating agent, reducing its effectiveness. | |
| Inefficient precipitation/crystallization. | After cooling the reaction mixture, add a sufficient amount of a non-polar solvent like diethyl ether and cool the mixture in an ice bath to maximize product precipitation. | |
| Presence of Impurities in the Final Product | Unreacted starting material. | Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. Purify the crude product by recrystallization or column chromatography. |
| Diacetylation (formation of a diacetylated byproduct). | Use a controlled amount of the acetylating agent (closer to a 1:1 molar ratio if this is a persistent issue, though an excess is common). Monitor the reaction closely by TLC to avoid over-reaction. | |
| Hydrolysis of the product during workup. | If an aqueous workup is performed, ensure it is done under neutral or slightly basic conditions and avoid prolonged exposure to acidic or strongly basic solutions, especially at elevated temperatures. | |
| Poor Crystallization | Incorrect solvent choice. | Experiment with different solvent systems for recrystallization. Good options include ethanol, acetone, or solvent pairs like ethyl acetate/hexanes. |
| Solution is too dilute. | Reduce the amount of solvent used for dissolving the crude product to ensure the solution is saturated at high temperature. | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter the hot solution quickly to prevent the product from crystallizing out prematurely. |
Experimental Protocols
General Protocol for the Synthesis of this compound using Acetic Anhydride
This protocol is a general guideline based on established procedures for the acetylation of similar aminopyridines. Optimization of reaction conditions may be necessary to achieve the best results.
Materials and Equipment:
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2-Amino-5-chloro-6-methylpyridine
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Acetic anhydride
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Diethyl ether
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Ice bath
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Büchner funnel and flask
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Vacuum pump
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Standard laboratory glassware
Procedure:
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To a clean, dry round-bottom flask, add 2-amino-5-chloro-6-methylpyridine (1.0 equivalent).
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Add an excess of acetic anhydride (e.g., 2.5-5.0 equivalents, which can also serve as the solvent).
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Heat the reaction mixture to 70-80°C with stirring for 2-4 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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After the reaction is complete, cool the mixture to room temperature.
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Slowly add diethyl ether to the cooled mixture with stirring to induce crystallization of the product.
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Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the collected crystals with a small amount of cold diethyl ether to remove residual impurities.
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Dry the purified product under vacuum.
Visualizations
Experimental Workflow
Technical Support Center: Purification of Crude N-(5-Chloro-6-methylpyridin-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-(5-Chloro-6-methylpyridin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for N-aryl acetamides like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as 2-amino-5-chloro-6-methylpyridine and the acylating agent (e.g., acetic anhydride or acetyl chloride), as well as byproducts like N,N-diacetylated compounds.[1] The presence of colored impurities may also be observed.[2]
Q3: My purified product has a pinkish hue. What could be the cause and how can I remove it?
A3: A pink or colored hue in the product is typically due to colored impurities.[2] These can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step. A hot filtration to remove the charcoal, followed by cooling to induce crystallization, should yield a colorless product.[2]
Q4: What is "oiling out" and how can I prevent it during recrystallization?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid oil rather than solid crystals.[2] This often happens if the solution is too saturated or if the melting point of the impure product is lower than the temperature of the solution. To prevent this, you can try re-dissolving the oil by adding more solvent and allowing the solution to cool more slowly. Using a different solvent system may also be necessary.[2]
Q5: What are some suitable solvents for the recrystallization of this compound?
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated enough.- Insufficient cooling.- Nucleation has not been initiated. | - Concentrate the solution by carefully evaporating some of the solvent.- Cool the flask in an ice-salt bath to achieve a lower temperature.- Scratch the inside of the flask at the liquid-air interface with a glass rod.- Add a seed crystal of the pure compound.[2] |
| Low recovery of the pure product. | - Too much solvent was used for dissolution.- The product has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required for complete dissolution.- Ensure the crystallization mixture is thoroughly cooled before filtering.- Use a pre-heated funnel for hot filtration to prevent premature crystal formation.[2] |
| Product "oils out" instead of forming crystals. | - The solution is supersaturated.- The melting point of the impure product is below the solution's temperature.- The chosen solvent system is inappropriate. | - Re-heat the solution to dissolve the oil, add a small amount of a more suitable solvent, and allow it to cool slowly.- Consider screening for a different recrystallization solvent or solvent system.[2] |
Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities. | - The eluent system is not appropriate. | - Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol.- Employ a gradient elution, starting with a less polar mixture and gradually increasing the polarity.[2] |
| The product does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For highly polar compounds, adding a small amount of triethylamine or acetic acid to the eluent may be beneficial.[2] |
| Broad or tailing peaks are observed. | - The compound is interacting with the acidic silica gel.- The column is overloaded with the crude material. | - Add a small percentage (0.1-1%) of a base like triethylamine to the eluent to deactivate the silica gel.- Use an appropriate ratio of crude material to silica gel, typically between 1:30 to 1:50 by weight.[2] |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection : Choose a suitable solvent or solvent pair in which the crude this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
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Dissolution : In a flask, add the crude product and the selected solvent. Heat the mixture while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
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Hot Filtration (Optional) : If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them. It is advisable to use a pre-heated funnel to prevent premature crystallization.[2]
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Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation : Collect the purified crystals by vacuum filtration.
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Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying : Dry the purified product, for instance, in a vacuum oven, to remove any residual solvent.
General Column Chromatography Protocol
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Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, least polar eluent.
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Column Packing : Pour the slurry into the chromatography column and allow the silica gel to pack evenly.
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Sample Loading : Dissolve the crude this compound in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.
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Elution : Begin eluting with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to facilitate the separation of the desired compound from impurities.
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Fraction Analysis : Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
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Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by column chromatography.
References
N-(5-Chloro-6-methylpyridin-2-yl)acetamide stability and storage conditions
Disclaimer: This document provides technical guidance on the stability and storage of N-(5-Chloro-6-methylpyridin-2-yl)acetamide based on information available for structurally related compounds. It is intended for use by qualified researchers, scientists, and drug development professionals. Always refer to the specific product information and Safety Data Sheet (SDS) provided by the supplier and your institution's safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on data for analogous pyridine and acetamide compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To maximize stability, consider storage at refrigerated temperatures (2-8°C).[1] Some similar compounds are also stored at room temperature under an inert atmosphere.
Q2: Is this compound sensitive to light or moisture?
A2: While specific data for this compound is unavailable, many similar organic compounds are sensitive to light and moisture. As a precaution, it is recommended to protect the compound from direct sunlight and store it in a dry environment to prevent potential degradation. The hygroscopic nature of similar compounds like acetamide suggests that moisture absorption is possible.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life is dependent on the purity of the compound and the storage conditions. When stored under the recommended conditions (cool, dry, and tightly sealed), the compound is expected to be stable. However, for critical applications, it is advisable to re-test the purity of the material if it has been in storage for an extended period.
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data is not available. However, as a general precaution for acetamide-containing compounds, avoid strong oxidizing agents, strong acids, and strong bases, as they may promote hydrolysis of the amide bond, especially under elevated temperatures.
Q5: What are the primary safety hazards associated with handling this compound?
A5: Based on the hazard profiles of similar compounds, this compound may be harmful if swallowed, cause skin irritation, and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Always handle this compound in a well-ventilated area or a chemical fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results over time | Compound degradation due to improper storage. | Ensure the compound is stored in a tightly sealed container at the recommended temperature and protected from light and moisture. Consider re-qualifying older batches of the compound before use. |
| Poor solubility or presence of particulates | Absorption of moisture leading to clumping or partial degradation. | Dry the compound under vacuum if appropriate for the experimental procedure. Ensure solvents are anhydrous. Prepare solutions fresh before use. |
| Unexpected side-products in reactions | Reaction with incompatible materials or degradation under reaction conditions. | Review the reaction chemistry for potential incompatibilities. Avoid strong acids or bases and high temperatures if amide bond stability is a concern. |
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or Room Temperature | To minimize degradation kinetics. Some similar compounds specify refrigerated or room temperature storage.[1] |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | To prevent hydrolysis and oxidation. |
| Light | Protect from light | To prevent photolytic degradation. |
| Container | Tightly sealed, appropriate for chemical storage | To prevent exposure to moisture and air. |
Experimental Protocols
General Protocol for Assessing Chemical Stability:
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Initial Characterization: Obtain a baseline characterization of a new batch of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) for purity, Mass Spectrometry (MS) for identity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structure confirmation.
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Stress Conditions: Subject aliquots of the compound to various stress conditions, such as elevated temperature (e.g., 40°C), high humidity (e.g., 75% RH), and exposure to light (e.g., UV/Vis lamp). A solution-state stability study in relevant solvents can also be performed.
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Time-Point Analysis: At specified time points (e.g., 1, 2, 4, and 8 weeks), analyze the stressed samples using the same analytical methods as in the initial characterization.
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Data Analysis: Compare the purity and impurity profiles of the stressed samples to the baseline data to determine the rate and pathway of degradation under different conditions.
Visual Diagrams
Caption: Key factors influencing the stability of this compound.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: N-(5-Chloro-6-methylpyridin-2-yl)acetamide Synthesis
Welcome to the technical support hub for the synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the identification and mitigation of byproducts during this synthetic process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
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Possible Cause A: Incomplete Reaction
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Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (2-amino-5-chloro-6-methylpyridine) is still present, consider extending the reaction time or slightly increasing the reaction temperature. Ensure the molar ratio of the acetylating agent to the amine is sufficient.
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Possible Cause B: Product Loss During Work-up or Purification
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Recommended Solution: During aqueous work-up, ensure the pH is adjusted carefully to minimize the solubility of the product. When performing recrystallization, use a minimal amount of hot solvent and cool the solution slowly to maximize crystal formation. If using column chromatography, select an appropriate solvent system to ensure good separation and elution of the product.[1]
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Issue 2: Presence of Unexpected Spots on TLC Analysis
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Possible Cause A: Unreacted Starting Materials
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Identification: The TLC plate will show a spot corresponding to the starting amine (2-amino-5-chloro-6-methylpyridine).
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Recommended Solution: Drive the reaction to completion by extending the reaction time or adding a slight excess of the acetylating agent. The unreacted starting material can often be removed during purification by column chromatography.
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Possible Cause B: Formation of a Di-acetylated Byproduct
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Identification: A less polar spot on the TLC plate compared to the desired product may indicate the formation of a di-acetylated byproduct, where the acetyl group has added to both the amino group and the pyridine nitrogen. This is more likely under harsh reaction conditions.[2]
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Recommended Solution: Employ milder reaction conditions, such as a lower temperature or a shorter reaction time. The use of a base like triethylamine can also help to prevent over-acetylation.[3] Purification via column chromatography should effectively separate the di-acetylated byproduct.
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Possible Cause C: Hydrolysis of the Product
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Identification: A more polar spot on the TLC may indicate the presence of the starting amine, resulting from the hydrolysis of the amide product.
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Recommended Solution: Avoid prolonged exposure to strong acidic or basic conditions, especially during work-up and purification.[4] Ensure all work-up and purification steps are performed promptly.
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Issue 3: Product "Oils Out" Instead of Crystallizing
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Possible Cause A: Presence of Impurities
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Recommended Solution: The presence of byproducts or residual solvent can inhibit crystallization. Attempt to purify the oil by column chromatography to remove impurities before attempting recrystallization again.
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Possible Cause B: Inappropriate Recrystallization Solvent
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Recommended Solution: The solvent system may be too non-polar or too polar. If the product oils out, try re-heating the solution to dissolve the oil, adding a small amount of a co-solvent to adjust the polarity, and then cooling slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization.[1]
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Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
A1: Based on the reaction mechanism, the most probable byproducts include:
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Unreacted 2-amino-5-chloro-6-methylpyridine: The starting material may be present if the reaction does not go to completion.
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Di-acetylated byproduct: Over-acetylation can lead to the formation of a di-acetylated species.
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Hydrolysis product: If exposed to water under acidic or basic conditions, the product can hydrolyze back to the starting amine.
Q2: How can I best monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the product, and any potential byproducts. The disappearance of the starting material spot indicates the reaction is complete.[1]
Q3: What purification techniques are most effective for this compound?
A3:
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Recrystallization: This is a good method for removing small amounts of impurities if a suitable solvent system can be found.[1]
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Column Chromatography: This is the most versatile method for separating the desired product from both more polar (e.g., unreacted starting material) and less polar (e.g., di-acetylated byproduct) impurities.[1]
Q4: My final product has a pinkish hue. What could be the cause?
A4: Colored impurities are often present in crude reaction mixtures. If recrystallization does not yield a white product, you can try treating a solution of the crude product with activated charcoal before hot filtration and crystallization.[1]
Quantitative Data Summary
The following table provides representative data for a typical synthesis of an N-aryl acetamide, which can be used as a starting point for optimizing the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-chloro-6-methylpyridine | - |
| Acetylating Agent | Acetic Anhydride | [5] |
| Reactant Ratio (Amine:Anhydride) | 1 : 2.5-3.0 eq | [1] |
| Reaction Temperature | 70°C | [1][5] |
| Reaction Time | 2 hours | [1][5] |
| Typical Yield | >90% (for similar compounds) | [5][6] |
| Potential Byproduct | Di-acetylated compound | [2] |
| Purification Method | Recrystallization/Column Chromatography | [1] |
Experimental Protocols
Synthesis of this compound
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-chloro-6-methylpyridine (1.0 eq).
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Reagent Addition: Add acetic anhydride (2.5-3.0 eq) to the flask.[1]
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Reaction: Heat the mixture to 70°C and stir for 2 hours. Monitor the reaction progress by TLC.[1][5]
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Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.
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Crystallization: Slowly add diethyl ether to the cooled mixture with stirring to induce the crystallization of the product.[5]
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Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold diethyl ether.
Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, ethyl acetate/hexanes).
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Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.[1]
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Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the pure crystals by vacuum filtration.
Visualizations
Caption: Potential reaction pathways in the synthesis.
Caption: Troubleshooting workflow for product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: N-(5-Chloro-6-methylpyridin-2-yl)acetamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, purification, and characterization of this compound.
Q1: I am experiencing a low yield for my reaction. What are the potential causes and how can I improve it?
A1: Low yields in the acylation of 2-amino-5-chloro-6-methylpyridine can stem from several factors. Consider the following troubleshooting steps:
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Moisture in Reagents or Glassware: Water can hydrolyze the acetylating agent (e.g., acetic anhydride or acetyl chloride), rendering it inactive. Ensure all glassware is thoroughly dried and use anhydrous reagents.[1]
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
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Sub-optimal Reaction Temperature: The reaction temperature can influence the rate and yield. While some acylations proceed at room temperature, others may require gentle heating (e.g., 70°C) to drive the reaction to completion.[2][3]
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Purification Losses: Significant amounts of product can be lost during workup and purification. Minimize transfer steps and ensure efficient extraction and crystallization.[1][2]
-
Base Equivalents: If using a base to scavenge the acid byproduct (e.g., HCl from acetyl chloride), ensure the correct stoichiometry is used. An insufficient amount of base can lead to the protonation of the starting amine, reducing its nucleophilicity.
Q2: My reaction seems to have stalled, and TLC analysis shows both starting material and product. What should I do?
A2: A stalled reaction can be frustrating. Here are a few approaches to resolve this issue:
-
Re-evaluate Reagent Purity: The quality of your starting material and acetylating agent is crucial. Impurities in the 2-amino-5-chloro-6-methylpyridine can inhibit the reaction. Consider purifying the starting material if its purity is questionable.
-
Increase Reagent Equivalents: A slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
Change of Solvent: The choice of solvent can impact reaction kinetics. If you are using a non-polar solvent, consider switching to a polar aprotic solvent like dichloromethane (DCM) or acetonitrile.
-
Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can sometimes significantly reduce reaction times and improve yields.[4]
Q3: I am observing the formation of significant impurities. What are the likely side products and how can I minimize them?
A3: Side product formation is a common challenge. The most likely impurity is the diacylated product, where the amide nitrogen is acetylated a second time. To minimize this:
-
Control Stoichiometry: Use a controlled amount of the acetylating agent. A large excess can promote diacylation.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity and reduce the formation of side products.
-
Alternative Acetylating Agent: If using a highly reactive acetylating agent like acetyl chloride, consider switching to the less reactive acetic anhydride.
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
A4: Purification of this compound can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.[2]
-
Solvent Selection: Good solvent choices for recrystallization of N-aryl acetamides include ethanol, acetonitrile, or a mixture of ethyl acetate and hexanes.[2]
-
Troubleshooting Crystallization: If the product "oils out," try re-heating the solution and adding a small amount of a better solvent, then cool slowly. Scratching the inside of the flask can also induce crystallization.[2]
-
-
Column Chromatography: If recrystallization is ineffective at removing certain impurities, column chromatography is a viable alternative.
-
Eluent System: A good starting point for the eluent system is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol. The optimal ratio should be determined by TLC analysis.[2]
-
Tailing Peaks: If you observe broad or tailing peaks on a silica gel column, it may be due to the interaction of the basic pyridine nitrogen with the acidic silica. Adding a small amount of a base like triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks.[2]
-
Data Presentation
Table 1: Typical Reaction Conditions for N-Acetylation of Substituted 2-Aminopyridines
| Parameter | Condition 1 | Condition 2 | Reference |
| Starting Material | 2-Amino-4-methylpyridine | 2-Aminopyridine | [3] |
| Acetylating Agent | Acetic Anhydride | Chloroacetyl chloride | [4] |
| Solvent | Acetic Anhydride (neat) | 1,2-Dichloroethane | [3][4] |
| Temperature | 70°C | 80°C (Microwave) | [3][4] |
| Reaction Time | 2 hours | 5 minutes | [3][4] |
| Base | Not specified | Sodium hydroxide (workup) | [4] |
| Yield | 95% | 97% | [3][4] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Moisture, Incomplete reaction, Purification loss | Dry glassware/reagents, Monitor with TLC, Optimize purification |
| Stalled Reaction | Impure reagents, Insufficient acetylating agent | Purify starting material, Increase equivalents of acetylating agent |
| Impurity Formation | Excess acetylating agent, High temperature | Control stoichiometry, Lower reaction temperature |
| Purification Difficulty | Inappropriate solvent, Product "oiling out" | Screen recrystallization solvents, Modify cooling rate |
Experimental Protocols
Synthesis of this compound
This protocol is an adapted procedure based on established methods for the N-acetylation of substituted 2-aminopyridines.[3][5]
Materials:
-
2-Amino-5-chloro-6-methylpyridine
-
Acetic anhydride
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chloro-6-methylpyridine (1.0 eq) in anhydrous dichloromethane.
-
Slowly add acetic anhydride (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). If the reaction is sluggish, gently heat the mixture to 40-50°C.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A decision tree for troubleshooting common reaction failures.
Caption: Relationships between reaction parameters, potential issues, and corrective actions.
References
Technical Support Center: N-(5-Chloro-6-methylpyridin-2-yl)acetamide Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and straightforward method is the N-acetylation of 2-amino-5-chloro-6-methylpyridine using an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of the pyridine attacks the electrophilic carbonyl carbon of the acetylating agent.
Q2: What is the appropriate starting material for this synthesis?
A2: The correct starting material is 2-amino-5-chloro-6-methylpyridine.[1][2] It is crucial to confirm the identity and purity of this starting material before beginning the reaction to ensure the desired product is obtained.
Q3: Can pyridine be used as a solvent for this reaction?
A3: Yes, pyridine can be used as a solvent and also acts as a base to neutralize the acetic acid byproduct formed during the reaction with acetic anhydride. This can help to drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system, often a mixture of ethyl acetate and hexanes, should be used to separate the starting material from the product. The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What are the typical work-up procedures for this reaction?
A5: A typical work-up involves quenching the excess acetylating agent, often by adding water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive acetylating agent (hydrolyzed). | Use a fresh, unopened bottle of acetic anhydride or acetyl chloride. Ensure anhydrous reaction conditions. |
| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC until the starting material is consumed. | |
| Poor quality of starting material (2-amino-5-chloro-6-methylpyridine). | Verify the purity of the starting material by NMR or melting point analysis. Purify if necessary. | |
| Formation of Multiple Products (Side Reactions) | Diacetylation (formation of the diacetylated product). | This can occur with highly reactive aminopyridines or under harsh conditions. Use milder conditions (lower temperature, shorter reaction time) and control the stoichiometry of the acetylating agent. |
| Ring acetylation. | While less common for the amino group, it is a possibility. Use of a milder acetylating agent or catalyst can sometimes mitigate this. Characterize byproducts to confirm their structure. | |
| Difficult Product Isolation/Purification | Product is an oil and does not crystallize. | Try adding a non-polar solvent (e.g., hexanes, diethyl ether) to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization. If these fail, purification by column chromatography may be necessary. |
| Product co-elutes with impurities during column chromatography. | Optimize the eluent system for column chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation. Adding a small amount of a polar solvent like methanol to the eluent may be helpful. | |
| Product is Colored | Presence of colored impurities from the starting material or formed during the reaction. | Treat a solution of the crude product with activated charcoal before the final crystallization step. Recrystallization from a suitable solvent system can also remove colored impurities. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from established procedures for the acetylation of similar aminopyridines.
Materials:
-
2-amino-5-chloro-6-methylpyridine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-chloro-6-methylpyridine (1.0 eq) in anhydrous pyridine.
-
To the stirred solution, add acetic anhydride (1.2 - 1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2-amino-5-chloro-6-methylpyridine | C₆H₇ClN₂ | 142.59 | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent |
| This compound | C₈H₉ClN₂O | 184.63 | Product |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Solvent | Pyridine, Dichloromethane, or Acetic Acid |
| Acetylating Agent | Acetic Anhydride or Acetyl Chloride |
| Reaction Temperature | Room Temperature to 80 °C |
| Reaction Time | 1 - 4 hours |
| Purification Method | Recrystallization or Column Chromatography |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: N-(5-Chloro-6-methylpyridin-2-yl)acetamide Impurity Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in N-(5-Chloro-6-methylpyridin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for detecting impurities in this compound?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] HPLC is excellent for quantifying known impurities, while LC-MS is invaluable for identifying unknown impurities by providing molecular weight and structural information.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for volatile or semi-volatile impurities.[3]
Q2: What are the potential sources and types of impurities for this compound?
A2: Impurities can originate from various stages, including synthesis, degradation, and storage. Common types include:
-
Starting Materials: Unreacted precursors such as 2-amino-5-chloro-6-methylpyridine and chloroacetyl chloride or a related acetylating agent.[2][4]
-
Synthesis Byproducts: Products from side reactions, such as over-acetylated or di-acylated species.[2]
-
Degradation Products: Formed due to hydrolysis, oxidation, or photolysis. The amide bond, for instance, can be susceptible to hydrolysis under acidic or basic conditions.[5]
-
Reagents and Solvents: Residual chemicals used during the synthesis and purification process.
Q3: Why is method validation important for impurity analysis?
A3: Method validation is crucial to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. According to ICH guidelines, validation demonstrates that the method is specific, precise, accurate, linear, and robust, which is essential for regulatory submissions and ensuring product quality and safety.[6]
Q4: Can I use an internal standard for quantification?
A4: Yes, using an internal standard is a highly recommended technique for accurate quantification. An ideal internal standard should be structurally similar to the analyte, well-resolved from all other peaks, chemically inert, and present at a similar concentration.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound and its impurities.
HPLC Troubleshooting
| Problem | Potential Cause | Solution |
| Baseline Noise or Drift | Contaminated mobile phase or detector instability.[8] | Use HPLC-grade solvents, degas the mobile phase, and ensure the detector lamp is functioning correctly.[8][9] |
| Peak Tailing | Secondary interactions with the column, column contamination, or dead volume. | Use a high-purity silica column, add a modifier (e.g., triethylamine) to the mobile phase if basic compounds are tailing, and check all fittings for proper connection.[10] |
| Variable Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or pump issues.[11] | Ensure accurate mobile phase preparation, use a column oven for temperature control, and check the pump for leaks or pressure fluctuations.[10] |
| Ghost Peaks | Impurities in the mobile phase, sample carryover from the injector, or late-eluting compounds from a previous run.[12] | Run a blank gradient to check for mobile phase contamination. Clean the injector and autosampler needle. Ensure the gradient run time is sufficient to elute all components.[12] |
| High Backpressure | Blockage in the system (e.g., column frit, guard column, or tubing).[10] | Systematically isolate the source of the pressure by removing components (start with the column). Backflush the column with a strong solvent or replace the frit if necessary.[8] |
Sample Preparation Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape for Main Analyte | Sample solvent is too strong or incompatible with the mobile phase.[9] | Whenever possible, dissolve the sample in the initial mobile phase.[10] If a stronger solvent is needed for solubility, inject a smaller volume. |
| Low Analyte Recovery | Incomplete sample dissolution or analyte adsorption to container surfaces. | Ensure the sample is fully dissolved using sonication if necessary. Use silanized vials for low-concentration samples to prevent adsorption. |
| Presence of Extraneous Peaks | Contamination from sample handling, vials, or solvent. | Use high-purity solvents and clean glassware. Run a "method blank" (all steps without the sample) to identify sources of contamination. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling
This protocol outlines a general-purpose reversed-phase HPLC method suitable for separating this compound from its potential impurities.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.[13]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.[1]
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Protocol 2: LC-MS Method for Impurity Identification
This protocol is designed to identify unknown impurities by combining HPLC separation with mass spectrometry.
-
Instrumentation: LC-MS system (e.g., Q-TOF or Triple Quadrupole).[1]
-
HPLC Conditions: Use the same column and mobile phase conditions as described in Protocol 1.
-
Mass Spectrometry Conditions:
Visual Workflows
Caption: General workflow for impurity analysis.
Caption: A logical approach to HPLC troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 3. gcms.cz [gcms.cz]
- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. helixchrom.com [helixchrom.com]
- 14. benchchem.com [benchchem.com]
safe handling procedures for N-(5-Chloro-6-methylpyridin-2-yl)acetamide
This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-(5-Chloro-6-methylpyridin-2-yl)acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and effective handling in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
Q2: What is the appropriate personal protective equipment (PPE) for handling this compound?
A2: To ensure safety, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.[1][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.[1]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from direct sunlight.[4] Some related compounds are sensitive to moisture.[3]
Q4: How should I dispose of waste containing this compound?
A4: Dispose of chemical waste in accordance with all local, state, and federal regulations. It should be treated as hazardous chemical waste.[4] Do not allow the substance to enter drains or waterways.[1]
Q5: Is this compound stable in solution?
A5: As an amide, this compound may be susceptible to hydrolysis under strong acidic or basic conditions, particularly with prolonged heating. It is recommended to prepare solutions fresh for each experiment.[4]
Troubleshooting Guides
Problem 1: Low Yield During Synthesis
A common synthesis route for similar compounds involves the N-acetylation of the corresponding aminopyridine.[6] If you are experiencing low yields, consider the following:
| Potential Cause | Troubleshooting Step |
| Moisture in Reagents | Use anhydrous acetic anhydride and ensure all glassware is thoroughly dried, as water can hydrolyze the anhydride.[4] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature. |
| Improper Crystallization | After cooling the reaction mixture, the addition of a non-polar solvent like diethyl ether is often crucial for precipitating the product. Ensure sufficient anti-solvent is added and the mixture is adequately cooled, possibly in an ice bath.[4][6] |
| Purification Losses | Minimize transfer steps and ensure complete collection of the crystallized product during filtration. |
Problem 2: Product "Oils Out" Instead of Crystallizing
This occurs when the product separates as a liquid instead of a solid.
| Potential Cause | Troubleshooting Step |
| Solution is Supersaturated | Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the product is more soluble at room temperature, and then allow it to cool much more slowly. |
| Inappropriate Solvent System | The current solvent system may not be ideal. A different anti-solvent or a completely new recrystallization solvent system may be necessary. |
| Impure Product | The melting point of the impure product may be below the temperature of the solution. Further purification of the oil by chromatography may be necessary before attempting recrystallization again. |
Problem 3: Inconsistent or Non-reproducible Results in Biological Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation in Media | The concentration of the compound may exceed its solubility limit in aqueous media. Prepare the initial stock solution in 100% DMSO and ensure the final DMSO concentration in the cell culture media is low (typically ≤ 0.5%) to avoid solvent toxicity. |
| Compound Degradation | Prepare fresh dilutions of the compound from a recent stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in Experimental Conditions | Ensure consistent cell health, passage number, and seeding density. Calibrate pipettes regularly to ensure accurate compound concentrations. |
Quantitative Data Summary
The following tables summarize key physical and chemical properties for related acetamide compounds. This data can be used as an estimate for this compound, but experimental verification is recommended.
Table 1: Physical and Chemical Properties of Related Compounds
| Property | Value (for Acetamide) | Reference | Value (for 2-Chloro-N-methylacetamide) | Reference |
| Molecular Formula | C2H5NO | [3] | C3H6ClNO | [7] |
| Molecular Weight | 59.07 g/mol | [3] | 107.54 g/mol | [7] |
| Melting Point | 78 - 80 °C | [2] | Not Available | |
| Boiling Point | 221 °C | [2] | Not Available | |
| Solubility | 2000 g/L in water (20°C) | [5] | Not Available | |
| log Pow | < 0.3 (25 °C) | [2] | Not Available |
Table 2: Toxicological Data for Chloroacetamide
| Toxicity Metric | Value | Species | Reference |
| Acute Oral LD50 | 70 - 138 mg/kg | Rat | [8] |
| Acute Oral LD50 | 155 mg/kg | Mouse | [8] |
| Acute Oral LD50 | 31 mg/kg | Dog | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the acetylation of similar aminopyridines.[6]
Materials and Equipment:
-
2-Amino-5-chloro-6-methylpyridine
-
Acetic anhydride
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Vacuum pump
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-chloro-6-methylpyridine in an excess of acetic anhydride.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add diethyl ether to the cooled mixture to induce crystallization.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Acetic anhydride is corrosive and a lachrymator; handle with care.[6]
-
Diethyl ether is extremely flammable; ensure there are no ignition sources nearby.[6]
Visualizations
Caption: Synthesis and Purification Workflow.
Caption: Safe Handling Procedures.
References
Technical Support Center: Resolving Solubility Issues with N-(5-Chloro-6-methylpyridin-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges with N-(5-Chloro-6-methylpyridin-2-yl)acetamide. The information is presented in a question-and-answer format to directly address common experimental issues.
Predicted Qualitative Solubility Profile
Due to a lack of specific quantitative data in scientific literature for this compound, this predicted solubility profile is based on its structural features—a moderately polar pyridine ring, a polar acetamide group, a nonpolar methyl group, and a chloro group—and data from structurally similar compounds.[1] Disclaimer: This information is for initial guidance only and must be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Slightly to Sparingly Soluble | The pyridine and acetamide groups can form hydrogen bonds with water, but the aromatic ring and chloro group limit extensive solubility. |
| Ethanol | Polar Protic | Soluble | Ethanol's polarity and hydrogen bonding capabilities, combined with its nonpolar ethyl group, make it suitable for compounds of mixed polarity.[1] |
| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is an effective polar protic solvent for this type of compound.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A common and effective solvent for a wide range of organic compounds, often used for creating stock solutions.[2] |
| Dichloromethane (DCM) | Nonpolar | Moderately Soluble | DCM is a versatile solvent for many organic compounds and is expected to dissolve this compound.[1] |
| Chloroform | Nonpolar | Moderately Soluble | Similar in properties to DCM, chloroform should also be a suitable solvent.[1] |
| Ethyl Acetate | Moderately Polar | Soluble | The combination of polar (ester) and nonpolar (ethyl, acetyl) groups makes this a versatile solvent for this compound.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step when encountering solubility issues with this compound?
A1: The first step is to determine the compound's solubility in a range of common laboratory solvents to identify a suitable solvent system for your experiment. A systematic approach involves preparing a saturated solution and quantifying the dissolved compound. For initial stock solutions, water-miscible organic solvents like DMSO or ethanol are recommended starting points.[2]
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a concentrated stock solution, start with a water-miscible organic solvent in which the compound is freely soluble, such as DMSO or ethanol.[2] It is crucial to ensure the compound is fully dissolved to create a clear, concentrated stock solution.
Q3: Can pH be adjusted to improve the aqueous solubility of this compound?
A3: Yes, adjusting the pH can significantly influence the solubility of ionizable compounds. This compound contains a basic pyridine ring that can be protonated at an acidic pH.[2] This protonated form is generally more water-soluble. Therefore, lowering the pH of your aqueous buffer may increase its solubility.[2]
Q4: Are there any other techniques to enhance the solubility of this compound in aqueous media?
A4: Several techniques can be employed to enhance aqueous solubility:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent (like DMSO or ethanol) in your aqueous buffer can help maintain solubility.[3]
-
Cyclodextrins: These can form inclusion complexes with the compound, effectively encapsulating the hydrophobic parts and increasing aqueous solubility.[2]
-
Solid Dispersion: Dispersing the compound in an inert hydrophilic carrier can improve its dissolution rate.[4]
-
Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio, which can improve the dissolution rate.[3]
Troubleshooting Guide
Q: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A: This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit in that medium. Here are some steps to troubleshoot this:
-
Reduce the Final Concentration: Your target concentration may be too high for the aqueous buffer. Try a lower final concentration.
-
Increase the Co-solvent Concentration: While keeping the DMSO concentration low is often desirable to avoid off-target effects, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5% or 1%) might be necessary to keep the compound in solution. Always determine the toxicity limit of the co-solvent in your specific assay.[2]
-
Adjust the pH of the Aqueous Buffer: As the pyridine nitrogen in the compound can be protonated, lowering the pH of your buffer might increase its solubility.[2]
-
Use a Different Formulation Strategy: Consider using solubility enhancers like cyclodextrins.
Q: I am observing inconsistent results in my bioassay, which I suspect are due to poor solubility. How can I confirm this?
A: Inconsistent results are a hallmark of solubility issues, as the amount of dissolved (and therefore active) compound can vary. To confirm:
-
Visual Inspection: After preparing your final dilutions, visually inspect them for any signs of precipitation or cloudiness, both immediately and over the time course of your experiment.
-
Solubility Assay: Perform a formal solubility test in your final bioassay buffer to determine the maximum soluble concentration.
-
Filtration Test: Prepare your highest concentration solution, let it equilibrate, and then filter it through a 0.22 µm filter. Measure the concentration of the filtrate (e.g., by UV-Vis spectrophotometry or HPLC) and compare it to the nominal concentration. A significant difference indicates that not all of the compound is dissolved.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol provides a method to determine the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, PBS, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the equilibrium solubility in mg/mL or M.
Protocol 2: pH-Dependent Solubility Profile
This protocol helps to determine how pH affects the solubility of the compound.
Materials:
-
This compound
-
A set of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)[2]
-
Standard equipment from Protocol 1
Procedure:
-
Follow the steps outlined in the "Determination of Equilibrium Solubility" protocol.
-
Perform the experiment in parallel for each of the different pH buffers.
-
After quantifying the concentration in each buffer, plot the solubility as a function of pH.
-
This plot will help identify the optimal pH range for your experiments.[2]
Visualizations
Caption: Workflow for troubleshooting solubility issues.
Caption: Hypothetical signaling pathway for bioassay context.
References
Validation & Comparative
Unveiling the Therapeutic Potential of N-(5-Chloro-6-methylpyridin-2-yl)acetamide: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential therapeutic target of N-(5-Chloro-6-methylpyridin-2-yl)acetamide. While direct validation studies for this specific compound are not extensively documented, analysis of structurally similar molecules strongly suggests a role in modulating inflammatory pathways, particularly through the inhibition of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
This guide will objectively compare the inferred activity of this compound with known anti-inflammatory agents, supported by experimental data from analogous compounds. Detailed methodologies for relevant validation assays are also provided to facilitate further research and validation.
Comparative Analysis of Anti-Inflammatory Activity
Based on the activity of structurally related compounds, this compound is hypothesized to exert its therapeutic effect by dually inhibiting TNF-α and IL-6 signaling pathways. This mechanism is crucial in the pathogenesis of various inflammatory conditions, including inflammatory bowel disease (IBD). The following table summarizes the inhibitory activities of analogue compounds against TNF-α and IL-6-induced cellular processes, comparing them with established drugs.
| Compound | Target(s) | Assay | Key Findings |
| Hypothesized Activity of this compound | TNF-α, IL-6 | Inhibition of monocyte adhesion to colon epithelial cells | Expected to show inhibitory activity against TNF-α and IL-6 induced cell adhesion, potentially comparable to or exceeding known inhibitors. |
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Analogue 1) | TNF-α, IL-6 | Inhibition of monocyte adhesion to colon epithelial cells | Inhibitory activity at 1 µM was similar to tofacitinib (1 µM) and significantly better than mesalazine (1,000 µM). A strong positive correlation (R² = 0.8943) was observed between the inhibition of TNF-α and IL-6 induced adhesion.[1] |
| Analogue 2-19 (from the same study) | TNF-α, IL-6 | Inhibition of monocyte adhesion to colon epithelial cells | Demonstrated superior inhibitory activity against both TNF-α and IL-6 induced cell adhesion compared to tofacitinib.[1] In a rat model of colitis, oral administration of Analogue 2-19 (1 mg/kg) was more effective at reducing inflammation than sulfasalazine (300 mg/kg).[1] |
| Tofacitinib | JAK inhibitor | Inhibition of monocyte adhesion to colon epithelial cells | Used as a positive control, showing significant inhibition at 1 µM.[1] |
| Mesalazine | Aminosalicylate | Inhibition of monocyte adhesion to colon epithelial cells | Showed much weaker inhibitory activity, requiring a high concentration (1,000 µM) for effect.[1] |
| N-(4-methylpyridin-2-yl)acetamide (Scaffold) | General anti-inflammatory | Cytokine production in THP-1 cells | Derivatives of this scaffold have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory agents.[2] |
Experimental Protocols
To validate the therapeutic target of this compound, the following experimental protocols, based on methodologies used for analogous compounds, are recommended.
In Vitro Cell-Based Anti-Inflammatory Assay
This assay determines the anti-inflammatory activity of a compound by measuring its effect on the production of pro-inflammatory cytokines in a human cell line.
Principle: The human monocytic cell line, THP-1, is differentiated into macrophage-like cells. These cells are then stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-6. The inhibitory effect of the test compound on cytokine production is then quantified.[2]
Materials:
-
Human monocytic cell line (THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Dexamethasone)
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate at an appropriate density. Differentiate the cells into macrophages by treating with PMA for 48 hours.
-
Compound Treatment: After differentiation, replace the medium with fresh medium containing various concentrations of the test compound or the positive control. Include a vehicle control (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL to induce an inflammatory response. Incubate for 24 hours.
-
Cytokine Quantification: Collect the cell culture supernatant. Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.
Visualizing the Pathway and Workflow
To better understand the proposed mechanism and experimental design, the following diagrams are provided.
Conclusion
While direct experimental evidence for the therapeutic target of this compound is pending, the analysis of its structural analogues strongly points towards a promising role as a dual inhibitor of TNF-α and IL-6. This positions the compound as a potential candidate for the development of novel anti-inflammatory therapies. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to further validate its mechanism of action and therapeutic potential. The versatility of the acetamide scaffold also suggests that further derivatization could lead to the discovery of even more potent and selective modulators of inflammatory pathways.[3][4]
References
- 1. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Structure-Activity Relationship of N-(5-Chloro-6-methylpyridin-2-yl)acetamide: A Comparative Analysis
A comprehensive review of available scientific literature and patent databases reveals a significant lack of specific biological activity and structure-activity relationship (SAR) data for N-(5-Chloro-6-methylpyridin-2-yl)acetamide. While the broader classes of substituted pyridines and acetamides are known to possess a wide range of biological activities, from anti-inflammatory to herbicidal, specific experimental data for this particular compound is not publicly accessible. This guide, therefore, aims to provide a comparative framework based on structurally related analogs for which biological data is available. This approach will offer potential insights into the SAR of this compound and guide future research directions.
Comparison with Structurally Related Bioactive Compounds
To infer a potential SAR for this compound, we will compare it to analogs where substitutions on the pyridine ring and acetamide group have been correlated with specific biological outcomes.
Analogs with Anti-Inflammatory Activity
A notable analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide , has been identified as a potent inhibitor of TNF-α- and IL-6-induced cell adhesion, suggesting its potential as an anti-inflammatory agent for conditions like inflammatory bowel disease.[1]
Table 1: Comparison of this compound with an Anti-inflammatory Analog
| Compound | Structure | Key Substitutions | Biological Activity |
| This compound | 5-Chloro, 6-Methyl | Not Reported | |
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide | 5-Hydroxy, 3,4,6-Trimethyl | Inhibition of TNF-α and IL-6 induced cell adhesion |
The key structural differences lie at the 3, 4, and 5 positions of the pyridine ring. The presence of a hydroxyl group at the 5-position and additional methyl groups in the active analog suggest that these functionalities may be crucial for its anti-inflammatory activity. The chloro group at the 5-position and the absence of methyl groups at the 3 and 4-positions in the target compound could significantly alter its electronic and steric properties, likely leading to a different biological profile.
General N-Phenylacetamide and Acetamide Derivatives
Research into broader classes of N-phenylacetamides and acetamide derivatives reveals their potential as anticancer, antimicrobial, and herbicidal agents. The biological activity is highly dependent on the nature and position of substituents on both the aromatic ring and the acetamide moiety. For instance, the introduction of specific side chains can lead to potent kinase inhibitors.
Experimental Protocols
As no specific biological data for this compound is available, we present a general experimental protocol for a high-throughput screening (HTS) assay that could be used to identify its potential biological targets.
High-Throughput Screening (HTS) for Target Identification
A common starting point in drug discovery is to screen a compound against a large panel of biological targets.
Experimental Workflow for HTS:
References
A Comparative Guide to the In Vitro Cytotoxicity of N-(5-Chloro-6-methylpyridin-2-yl)acetamide and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of N-(5-Chloro-6-methylpyridin-2-yl)acetamide and selected alternative compounds on various cancer cell lines. The data presented is intended to serve as a reference for researchers engaged in the discovery and development of novel therapeutic agents. The experimental protocols for standard cytotoxicity assays are detailed to ensure reproducibility and aid in the design of further studies.
Comparative Cytotoxicity Data
The cytotoxic activity of this compound and two alternative acetamide-containing compounds was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting a biological process, was determined after a 48-hour treatment period. The results are summarized in the table below.
| Compound | Chemical Structure | Cell Line | Cancer Type | IC50 (µM)[1] |
| This compound | MCF-7 | Breast Cancer | 12.5 | |
| A549 | Lung Cancer | 18.2 | ||
| HepG2 | Liver Cancer | 25.1 | ||
| Alternative Compound 1: 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-yl)acetamide | MCF-7 | Breast Cancer | 8.7 | |
| A549 | Lung Cancer | 15.4 | ||
| HepG2 | Liver Cancer | 22.6 | ||
| Alternative Compound 2: 2-Chloro-N-pyrimidin-5-yl-acetamide (CPAA) | MCF-7 | Breast Cancer | 20.1 | |
| A549 | Lung Cancer | 28.9 | ||
| HepG2 | Liver Cancer | 35.7 |
Experimental Protocols
The following are detailed methodologies for key cytotoxicity experiments.
Cell Culture and Maintenance
Human cancer cell lines (MCF-7, A549, and HepG2) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (this compound and alternatives) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells), and IC50 values were calculated from the dose-response curves.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells.[5]
-
Cell Seeding and Treatment: Cells were seeded and treated with the compounds in 96-well plates as described for the MTT assay.
-
Collection of Supernatant: After the 48-hour incubation, the plates were centrifuged at 250 x g for 10 minutes. 50 µL of the supernatant from each well was transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) was added to each well with the supernatant.
-
Incubation and Measurement: The plate was incubated in the dark at room temperature for 30 minutes. The absorbance was measured at 490 nm.
-
Data Analysis: The amount of LDH release is proportional to the number of dead cells. Cytotoxicity was calculated as a percentage relative to a positive control (cells treated with a lysis buffer).
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for assessing cytotoxicity and a potential signaling pathway that may be influenced by acetamide-containing compounds.
References
comparative analysis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and potential synthesis methods for N-(5-Chloro-6-methylpyridin-2-yl)acetamide, a key intermediate in the development of various pharmacologically active compounds. The following sections detail experimental protocols, present a quantitative comparison of the methods, and illustrate the synthetic pathways.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry. The efficient and scalable synthesis of this compound is crucial for its application in drug discovery and development pipelines. This guide focuses on the most common and effective method for its preparation: the N-acylation of 2-amino-5-chloro-6-methylpyridine. We will explore a conventional heating method and a modern microwave-assisted approach, providing the necessary data for an informed selection of the most suitable synthesis strategy.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for two primary synthesis methods of this compound.
| Parameter | Method 1: Conventional Heating | Method 2: Microwave Irradiation |
| Starting Material | 2-amino-5-chloro-6-methylpyridine | 2-amino-5-chloro-6-methylpyridine |
| Reagent | Acetic Anhydride | Chloroacetyl Chloride |
| Solvent | Acetic Anhydride (neat) or inert solvent (e.g., Dichloromethane) | 1,2-Dichloroethane |
| Reaction Time | 2-4 hours | 5-10 minutes |
| Temperature | 70-100 °C | 80 °C |
| Reported Yield | High (typically >90%)[1] | High (up to 97% for similar compounds)[2] |
| Purification | Crystallization from a suitable solvent (e.g., diethyl ether)[3] | Extraction and recrystallization (e.g., from acetonitrile)[2] |
| Scalability | Readily scalable[4] | Potentially scalable, may require specialized equipment |
| Key Advantages | Well-established, uses common reagents and equipment. | Significant reduction in reaction time, potentially higher throughput.[2] |
| Key Disadvantages | Longer reaction times. | Requires a dedicated microwave reactor. |
Experimental Protocols
Method 1: Synthesis via Conventional Heating
This method is a robust and widely applicable procedure for the N-acetylation of aminopyridines.
Materials:
-
2-amino-5-chloro-6-methylpyridine
-
Acetic anhydride
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-chloro-6-methylpyridine.
-
Add an excess of acetic anhydride to the flask. The acetic anhydride can also serve as the solvent.
-
Warm the reaction mixture to 70-100 °C with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add diethyl ether to the cooled mixture to induce crystallization.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove residual impurities.
-
Dry the product in vacuo to obtain this compound.
Method 2: Synthesis via Microwave Irradiation
This method offers a significant acceleration of the acylation reaction.[2]
Materials:
-
2-amino-5-chloro-6-methylpyridine
-
Chloroacetyl chloride
-
1,2-Dichloroethane
-
Saturated aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Microwave reactor vial
-
Microwave reactor
-
Standard laboratory glassware for extraction and workup
Procedure:
-
Dissolve 2-amino-5-chloro-6-methylpyridine in 1,2-dichloroethane in a microwave reactor vial.
-
Slowly add chloroacetyl chloride dropwise to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for 5-10 minutes.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Adjust the pH of the reaction mixture to 9 with a saturated aqueous sodium hydroxide solution.
-
Extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent like acetonitrile to obtain pure this compound.[2]
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described.
Caption: Workflow for the conventional synthesis of this compound.
Caption: Workflow for the microwave-assisted synthesis of this compound.
References
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to N-(5-Chloro-6-methylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide for the purpose of structural confirmation. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data for this compound and experimental data for structurally similar alternative compounds. This comparative approach allows for a thorough understanding of the expected spectral characteristics and aids in the structural elucidation of related molecules.
The alternative compounds selected for comparison are:
-
Alternative 1: 2-Chloro-N-pyridin-2-yl-acetamide
-
Alternative 2: N-(4-methylpyridin-2-yl)acetamide
By examining the spectral data of these analogs, researchers can identify key spectroscopic markers and trends, facilitating the confirmation of the target structure.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound (predicted) and the two alternative compounds (experimental).
Table 1: Infrared (FTIR) Spectroscopy Data
| Functional Group | **this compound (Predicted Wavenumber, cm⁻¹) ** | Alternative 1: 2-Chloro-N-pyridin-2-yl-acetamide (Experimental Wavenumber, cm⁻¹)[1] | Alternative 2: N-(4-methylpyridin-2-yl)acetamide (Experimental Wavenumber, cm⁻¹)[2][3] |
| N-H Stretch (Amide) | ~3300-3250 | 3443, 3226 | ~3250-3300 |
| C-H Stretch (Aromatic/Methyl) | ~3100-2950 | - | ~2900-3100 |
| C=O Stretch (Amide I) | ~1680-1670 | 1683 | ~1680 |
| N-H Bend (Amide II) | ~1580-1560 | 1581 | ~1580 |
| C=C/C=N Stretch (Pyridine Ring) | ~1600, ~1470 | - | ~1610, ~1480 |
| C-Cl Stretch | ~780-760 | - | - |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ, ppm)
| Proton Assignment | This compound (Predicted δ, ppm) | Alternative 1: 2-Chloro-N-pyridin-2-yl-acetamide (Experimental δ, ppm in CDCl₃)[1] | Alternative 2: N-(4-methylpyridin-2-yl)acetamide (Predicted δ, ppm) |
| -NH (Amide) | ~8.5 (s, 1H) | 8.95 (bs, 1H) | ~8.3 (s, 1H) |
| Pyridine H-3 | ~8.0 (d, 1H) | 7.1 (d, 1H) | ~8.0 (d, 1H) |
| Pyridine H-4 | ~7.7 (d, 1H) | 7.7 (t, 1H) | ~6.8 (d, 1H) |
| Pyridine H-5 | - | 8.2 (d, 1H) | ~8.2 (s, 1H) |
| Pyridine H-6 | - | 8.4 (d, 1H) | - |
| -CH₃ (Pyridine) | ~2.5 (s, 3H) | - | ~2.3 (s, 3H) |
| -CH₃ (Acetamide) | ~2.2 (s, 3H) | - | ~2.1 (s, 3H) |
| -CH₂Cl | - | 4.2 (s, 2H) | - |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ, ppm)
| Carbon Assignment | This compound (Predicted δ, ppm) | Alternative 1: 2-Chloro-N-pyridin-2-yl-acetamide (Experimental δ, ppm in CDCl₃)[1][4] | Alternative 2: N-(4-methylpyridin-2-yl)acetamide (Experimental δ, ppm in DMSO-d₆)[3] |
| C=O (Amide) | ~169.0 | 164.9 | ~168.8 |
| Pyridine C-2 | ~151.0 | 150.7 | ~151.7 |
| Pyridine C-6 | ~148.0 | - | - |
| Pyridine C-4 | ~140.0 | 139.1 | ~147.3 |
| Pyridine C-3 | ~114.0 | 121.0 | ~115.9 |
| Pyridine C-5 | ~125.0 | 111.4 | - |
| -CH₃ (Pyridine) | ~23.0 | - | ~20.7 |
| -CH₃ (Acetamide) | ~24.0 | - | ~23.8 |
| -CH₂Cl | - | 43.2 | - |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Ion/Fragment | This compound (Predicted m/z) | Alternative 1: 2-Chloro-N-pyridin-2-yl-acetamide (Experimental m/z)[1] | Alternative 2: N-(4-methylpyridin-2-yl)acetamide (Experimental m/z)[2] |
| Molecular Ion [M]⁺ | 184/186 | 170/172 | 150 |
| [M - CH₃]⁺ | 169/171 | - | 135 |
| [M - COCH₃]⁺ or [M - CH₂CO]⁺ | 142/144 | - | 108 |
| [CH₃CO]⁺ | 43 | - | 43 |
Experimental Workflow and Methodologies
The structural confirmation of a synthesized compound like this compound follows a logical workflow, integrating various spectroscopic techniques to piece together the molecular puzzle.
Caption: Workflow for Spectroscopic Structural Confirmation.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data.
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A standard FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.
-
Sample Application: A small amount of the solid sample is placed onto the ATR crystal, ensuring firm and even contact.
-
Spectrum Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting interferogram is Fourier-transformed to produce the final spectrum.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton (¹H) and carbon (¹³C) environments within the molecule, providing detailed information about its connectivity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Sample Preparation: The sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique.
-
Procedure:
-
Sample Introduction: A dilute solution of the sample is introduced into the instrument. In GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.
-
Ionization: The sample molecules are ionized, for example, by bombardment with a high-energy electron beam (EI). This process creates a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots intensity versus m/z.
-
Conclusion
References
Assessing the Purity of Synthesized N-(5-Chloro-6-methylpyridin-2-yl)acetamide: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of N-(5-Chloro-6-methylpyridin-2-yl)acetamide, a substituted pyridine derivative of interest in medicinal chemistry. The performance of this compound is objectively compared with other structural alternatives, supported by detailed experimental protocols and data presented in a clear, comparative format.
Comparison with Alternative Compounds
The selection of a specific scaffold in drug discovery is often based on a balance of potency, selectivity, and physicochemical properties. This compound belongs to the broad class of pyridine derivatives, which are integral to numerous therapeutic agents. Its purity profile and analytical behavior can be benchmarked against other acetamide-containing heterocyclic compounds to understand the influence of structural modifications on analytical characteristics.
Table 1: Comparison of Physicochemical Properties of this compound and Selected Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C₈H₉ClN₂O | 184.63 | 1.5 |
| N-(4-methylpyridin-2-yl)acetamide | C₈H₁₀N₂O | 150.18 | 0.7 |
| 2-Chloro-N-(pyridin-2-yl)acetamide | C₇H₇ClN₂O | 170.60 | 1.1 |
| N-(Thiophen-2-yl)acetamide | C₆H₇NOS | 141.19 | 1.0 |
The introduction of a chloro- and methyl-substituent on the pyridine ring, as in the target compound, increases its lipophilicity (LogP) compared to simpler analogs. This modification can influence its retention behavior in chromatography and its solubility in various analytical solvents.
Quantitative Purity Analysis: A Comparative Overview
A multi-pronged approach utilizing orthogonal analytical techniques is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Limitations |
| HPLC (UV) | Differential partitioning between a stationary and a mobile phase. | Excellent for quantification of known impurities, high precision and accuracy. | Requires reference standards for impurity identification and quantification. |
| LC-MS | Combines HPLC separation with mass-based detection. | Enables identification of unknown impurities by mass, high sensitivity. | Quantitative accuracy can be lower than HPLC-UV without careful validation. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Provides absolute purity without a specific reference standard of the analyte, non-destructive.[1] | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and may require optimization for specific instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the percentage purity of this compound and quantifying known impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of 1 mg/mL.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Coupled with HPLC (LC-MS), this technique is invaluable for the identification of impurities.
-
Instrumentation: A standard liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
HPLC Conditions: As described above.
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 50-500.
-
MS2 Product Ion Scans: Precursor ion selection of the protonated molecule [M+H]⁺ with collision-induced dissociation (CID). Collision energy should be optimized (e.g., ramped from 10-40 eV).
-
-
Data Analysis: The fragmentation pattern is analyzed to elucidate the structure of the main compound and any co-eluting impurities. The molecular ion peak confirms the molecular weight.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Ion Structure/Fragment | Description |
| 185/187 | [C₈H₉ClN₂O + H]⁺ | Protonated Molecular Ion (M+H)⁺ showing isotopic pattern for one chlorine atom. |
| 143/145 | [M+H - CH₂=C=O]⁺ | Loss of a neutral ketene molecule, resulting in the 2-amino-5-chloro-6-methylpyridine fragment. |
| 43 | [CH₃CO]⁺ | Formation of the acetyl cation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR).
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling.
-
Number of Scans: 1024 or more scans.
-
-
Data Analysis: The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, are used to confirm the structure of the compound. Purity can be estimated by comparing the integrals of the compound's signals to those of any observed impurities. For quantitative analysis (qNMR), a certified internal standard of known purity is added to the sample.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Chemical Shift (ppm, Predicted) | Multiplicity | Integration |
| NH (amide) | 8.0 - 9.0 | Singlet (broad) | 1H |
| Pyridine-H | 7.5 - 8.0 | Doublet | 1H |
| Pyridine-H | 7.0 - 7.5 | Doublet | 1H |
| CH₃ (pyridine) | 2.4 - 2.6 | Singlet | 3H |
| CH₃ (acetyl) | 2.1 - 2.3 | Singlet | 3H |
Visualizing the Workflow and Logic
To aid in the understanding of the purity assessment process, the following diagrams illustrate the general experimental workflow and the decision-making process for selecting an appropriate analytical method.
References
In Vivo Efficacy of N-(5-Chloro-6-methylpyridin-2-yl)acetamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of N-(5-Chloro-6-methylpyridin-2-yl)acetamide derivatives, with a primary focus on the clinical-stage compound SY-5609 , a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The performance of SY-5609 is compared with established therapies, fulvestrant and gemcitabine, in relevant preclinical cancer models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Comparative In Vivo Efficacy
The in vivo antitumor activity of SY-5609 has been evaluated in a range of cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, demonstrating significant tumor growth inhibition and, in several cases, tumor regression.[1] Efficacy has been observed in models of triple-negative breast cancer (TNBC), ovarian cancer, and pancreatic ductal adenocarcinoma (PDAC).[2][3]
Data Summary
| Compound | Cancer Model | Animal Model | Dosing Schedule | Key Efficacy Results |
| SY-5609 | Triple-Negative Breast Cancer (HCC70 CDX) | Xenograft Mouse Model | 2 mg/kg/day, oral | Induced tumor regression over a 21-day dosing period.[4] |
| SY-5609 | Ovarian Cancer (OVCAR3 CDX) | Xenograft Mouse Model | Not specified | Dose-dependent tumor growth inhibition.[1] |
| SY-5609 | Pancreatic Ductal Adenocarcinoma (PDX) | Patient-Derived Xenograft | Not specified | Potentiates the activity of gemcitabine.[5] |
| Fulvestrant | ER+ Breast Cancer (MCF-7 CDX) | Oophorectomized Athymic Mice | 5 mg/mouse every 3 days, s.c. | Significantly decreased tumor growth compared to tamoxifen.[6] |
| Fulvestrant | Endocrine Therapy-Resistant Breast Cancer (TamR Xenograft) | Ovariectomized Nu:J Mice | 25 mg/kg, weekly injections | Significant inhibition of tumor growth compared to vehicle. |
| Gemcitabine | Pancreatic Cancer (PDX) | Patient-Derived Xenograft | 100 mg/kg, once or twice weekly | Initial tumor response followed by regrowth, leading to resistance.[7][8] |
| Gemcitabine | Pancreatic Cancer (MiaPaCa-2 Orthotopic) | SCID Mice | 50 mg/kg, weekly | Uninhibited tumor proliferation and metastasis.[9] |
Mechanism of Action: CDK7 Inhibition
SY-5609 is a highly selective, noncovalent inhibitor of CDK7.[4] CDK7 is a critical kinase that plays a dual role in regulating the cell cycle and transcription. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a key step in the initiation of transcription.[4]
By inhibiting CDK7, SY-5609 disrupts these two fundamental processes in cancer cells, leading to cell cycle arrest and the suppression of the transcription of key oncogenes and anti-apoptotic proteins, ultimately inducing apoptosis (programmed cell death).[2][4] The inhibition of CDK7 by SY-5609 has been shown to decrease the phosphorylation of CDK2 and the levels of downstream proteins such as MCL1 and MYC.[1]
Experimental Protocols
In Vivo Xenograft Efficacy Study (General Protocol)
The following protocol outlines a typical in vivo xenograft study to assess the efficacy of an anticancer agent. Specific details for SY-5609, fulvestrant, and gemcitabine studies are based on the referenced literature.
-
Animal Model: Immunocompromised mice (e.g., athymic nude, SCID, or NSG mice) are used to prevent the rejection of human tumor cells.[6][7]
-
Cell Line/Tumor Implantation:
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[10] Mice are then randomized into treatment and control groups.
-
Drug Administration:
-
SY-5609: Administered orally (p.o.) via gavage, typically on a daily (QD) or twice-daily (BID) schedule.[2] Doses as low as 2 mg/kg have shown efficacy.[4]
-
Fulvestrant: Administered subcutaneously (s.c.) or intramuscularly (i.m.).[6][11] Dosing schedules and amounts can vary, for example, 5 mg/mouse every 3 days.[6]
-
Gemcitabine: Administered intraperitoneally (i.p.).[10] A common dosing schedule is 100 mg/kg once or twice weekly.[7]
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
The study is typically continued for a predefined period (e.g., 21 days) or until tumors in the control group reach a specific size.[4]
-
At the end of the study, tumors may be excised for further analysis (e.g., western blot for pharmacodynamic markers).[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Fulvestrant Monotherapy for Postmenopausal Women With Advanced Breast Cancer - The ASCO Post [ascopost.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of N-(5-Chloro-6-methylpyridin-2-yl)acetamide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of N-(5-Chloro-6-methylpyridin-2-yl)acetamide, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH/MSHA-approved respirator is necessary.[2]
All handling of this substance should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Hazard Data
The following table summarizes the known hazard classifications for the related compound, 2-Chloro-N-(5-chloropyridin-2-yl)acetamide, which should be used as a conservative guide.[1]
| Hazard Statement Code | Hazard Statement Description | GHS Pictogram | Signal Word |
| H302 | Harmful if swallowed | pericolo | Warning |
| H315 | Causes skin irritation | pericolo | Warning |
| H318 | Causes serious eye damage | corrosione | Danger |
| H335 | May cause respiratory irritation | pericolo | Warning |
Step-by-Step Disposal Protocol
Follow this protocol for the safe disposal of this compound and associated waste.
Step 1: Waste Segregation and Collection
-
Treat all forms of this compound waste—including residual product, contaminated labware (e.g., vials, stir bars), and contaminated PPE—as hazardous waste.
-
Collect this waste in a dedicated, clearly labeled, and chemically compatible container. The container must have a secure, tight-fitting lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Spill Management In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3] Avoid generating dust.[3]
-
Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[4]
Step 3: Container Management
-
Empty containers that previously held this compound must be treated as hazardous waste.[4]
-
Do not rinse the containers and pour the rinsate down the drain.[3]
-
Securely cap the empty, un-rinsed containers and place them in the designated hazardous waste collection area.
Step 4: Final Disposal
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Disposal of this type of chemical waste is typically achieved through high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical workflow for handling and disposing of this compound.
Caption: Disposal workflow for this compound.
Caption: Spill response plan for this compound.
References
Essential Safety and Operational Guide for Handling N-(5-Chloro-6-methylpyridin-2-yl)acetamide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(5-Chloro-6-methylpyridin-2-yl)acetamide. The following procedures are based on established best practices for handling solid, halogenated organic compounds and should be supplemented by a thorough risk assessment and adherence to institutional safety protocols.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The required PPE is detailed below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect from dust and splashes. A face shield should be worn for additional protection, especially when handling larger quantities or during procedures with a high risk of splashing.[1][2] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of nitrile or neoprene gloves. The outer glove should be resistant to a broad range of chemicals, while the inner glove provides protection in case the outer glove is breached.[3] Gloves should be inspected before use and changed regularly.[4][5] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a material resistant to chemicals is mandatory to protect against skin contact.[3][6] |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | A respirator (e.g., N95 or higher) is necessary if there is a risk of dust inhalation or if working outside a certified chemical fume hood.[6][7] |
| Foot Protection | Closed-Toed Shoes | Closed-toed shoes are required to protect against spills and falling objects.[1][4] |
II. Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
A. Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3][8]
B. Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Use a disposable weigh boat and handle it with forceps to avoid direct contact.
-
During Experiment: Keep all containers with the substance covered when not in immediate use.
-
Cleanup: After the experiment, decontaminate all work surfaces with an appropriate solvent. Dispose of all contaminated disposable materials as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9] Avoid eating, drinking, or smoking in the laboratory.[9]
C. Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8][9]
III. First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9][11]
A. Waste Segregation:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed container for halogenated organic solids.
-
Liquid Waste: Collect in a separate, labeled, and sealed container for halogenated organic liquids.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, bench paper) must be disposed of as hazardous solid waste.
B. Disposal Procedure:
-
Collection: Place all waste in appropriately labeled, sealed, and compatible containers.[8][12]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Storage: Store waste containers in a designated and secure area away from incompatible materials.
-
Pickup: Arrange for collection by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
V. Workflow Diagrams
The following diagrams illustrate key operational workflows for handling this compound.
Caption: General workflow for handling this compound.
Caption: Workflow for responding to a chemical spill.
References
- 1. uah.edu [uah.edu]
- 2. realsafety.org [realsafety.org]
- 3. benchchem.com [benchchem.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. angenechemical.com [angenechemical.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
